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Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide: A Technical Guide

Introduction The confluence of the benzamide and thiazole scaffolds in a single molecular entity has given rise to a class of compounds with significant therapeutic potential. The thiazole ring, a five-membered aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of the benzamide and thiazole scaffolds in a single molecular entity has given rise to a class of compounds with significant therapeutic potential. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and rigid structure contribute to its ability to interact with a wide array of biological targets.[3] Similarly, the benzamide moiety is a well-established pharmacophore present in drugs with diverse activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5]

This technical guide focuses on the in vitro biological activity of a specific member of this class: 4-methoxy-N-(1,3-thiazol-2-yl)benzamide . The presence of a methoxy group at the 4-position of the benzamide ring is of particular interest, as methoxylated derivatives of related compounds have demonstrated notable cytotoxic and enzyme inhibitory activities.[6] This document will provide an in-depth exploration of the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound, drawing upon data from structurally similar analogs to build a predictive framework for its biological profile. Furthermore, this guide will furnish detailed, field-proven protocols for the in vitro evaluation of these activities, designed to ensure scientific rigor and reproducibility.

Synthesis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

The synthesis of N-substituted benzamides is a well-established process in organic chemistry. The general and most common approach for synthesizing the title compound involves the acylation of 2-aminothiazole with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

A representative synthetic scheme is depicted below:

Synthesis cluster_reactants Reactants cluster_product Product 2-aminothiazole 2-Aminothiazole reagents Base (e.g., Pyridine) Solvent (e.g., DCM) 2-aminothiazole->reagents 4-methoxybenzoyl_chloride 4-Methoxybenzoyl chloride 4-methoxybenzoyl_chloride->reagents product 4-methoxy-N-(1,3-thiazol-2-yl)benzamide reagents->product caption General synthetic route for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide.

Caption: General synthetic route for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide.

Potential In Vitro Biological Activities

While specific experimental data for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide is not extensively available in the public domain, the biological activities of closely related analogs provide a strong foundation for predicting its potential therapeutic applications.

Anticancer Activity

Thiazole and benzamide derivatives are well-documented for their anticancer properties.[7][8] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression or the induction of apoptosis.

Predicted Mechanism of Action: Based on studies of similar compounds, 4-methoxy-N-(1,3-thiazol-2-yl)benzamide could potentially exert its anticancer effects through various mechanisms, including:

  • Inhibition of Cyclooxygenase-2 (COX-2): Many N-phenylbenzamide derivatives are known to be potent and selective COX-2 inhibitors.[9] COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.

  • Inhibition of Topoisomerase I/II: Some quinoxaline-based N-(thiazol-2-yl)benzamides have been shown to target DNA topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[7]

  • Induction of Apoptosis: Thiazole-containing compounds have been observed to induce programmed cell death in cancer cells through various signaling pathways.

The following diagram illustrates a potential signaling pathway for COX-2 inhibition:

COX-2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Compound 4-methoxy-N-(1,3-thiazol-2-yl)benzamide Compound->COX2 Inhibition caption Potential COX-2 inhibition pathway. MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Add Compound (various concentrations) Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan Incubation3->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End caption MTT assay workflow.

Caption: MTT assay workflow.

Antimicrobial Activity: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [10][11] Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the visualization of growth inhibition. [12]

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute Compound in 96-well Plate Serial_Dilution->Inoculate_Plate Incubation Incubate Plate Inoculate_Plate->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC End End Read_MIC->End caption Broth microdilution workflow.

Caption: Broth microdilution workflow.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. [13][14] Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective), and a vehicle control to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration relative to the vehicle control. Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion

4-methoxy-N-(1,3-thiazol-2-yl)benzamide is a molecule of significant interest due to the established biological activities of its constituent thiazole and benzamide moieties. While direct experimental evidence for this specific compound is emerging, a comprehensive analysis of its structural analogs strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The methoxy substitution, in particular, has been associated with enhanced biological activity in related compound series.

The protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of these potential activities. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this promising compound and its potential therapeutic applications. Further investigation into the specific molecular targets and signaling pathways modulated by 4-methoxy-N-(1,3-thiazol-2-yl)benzamide is warranted to fully elucidate its mechanism of action and to guide future drug development efforts.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research.
  • MTT assay protocol. (n.d.). Abcam.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). PubMed.
  • Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. (2022).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2021). MDPI.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. (2023). PMC.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry.
  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). Korean Journal of Clinical Microbiology.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (2025). Benchchem.
  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022).
  • Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. (2013).
  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (2021). Eco-Vector Journals Portal.
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium deriv
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ijprajournal.com.
  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (1998).
  • Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (2022). Semantic Scholar.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
  • Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (2021). Semantic Scholar.
  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024).
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013).
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum.
  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Synthesis, Antimicrobial and Anticancer Evaluation of N′ -(Substituted Benzylidene)-2-(Benzo[d]oxazol- 3(2 H )-yl)acetohydrazide Derivatives. (2018).
  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2025). Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya.
  • MDRO Susceptibility Testing by Broth Microdilution. (n.d.). Thermo Fisher Scientific.
  • MTT Cell Proliferation Assay. (n.d.).
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). PMC.
  • Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. (2023). ACS Sensors.
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

Compound Synthesis and Characterization A reliable and reproducible synthesis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide is the foundational step for any subsequent biological evaluation. The proposed synthetic route is...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Synthesis and Characterization

A reliable and reproducible synthesis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide is the foundational step for any subsequent biological evaluation. The proposed synthetic route is an adaptation of established methods for analogous compounds.[3][6]

Proposed Synthetic Pathway

The synthesis involves the acylation of 2-aminothiazole with 4-methoxybenzoyl chloride.

Diagram of the Synthetic Pathway

synthesis cluster_reactants Reactants cluster_product Product 2-aminothiazole 2-Aminothiazole reaction_step Pyridine, 0°C to rt 2-aminothiazole->reaction_step 4-methoxybenzoyl_chloride 4-Methoxybenzoyl Chloride 4-methoxybenzoyl_chloride->reaction_step target_compound 4-methoxy-N-(1,3-thiazol-2-yl)benzamide reaction_step->target_compound workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: Mechanistic Studies Radioligand_Assay Radioligand Binding Assay TEVC Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes Radioligand_Assay->TEVC Determine Ki (Inhibition Constant) SPR Determine Kd (Dissociation Constant) and Kinetic Parameters (ka, kd) TEVC->SPR Determine IC50 (Functional Inhibition)

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Foundational

Pharmacokinetic profiling of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

As a Senior Application Scientist in preclinical drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide not merely as a routine screening exercise, but as a mech...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical drug metabolism and pharmacokinetics (DMPK), I approach the evaluation of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide not merely as a routine screening exercise, but as a mechanistic deconstruction of a highly privileged chemotype. Thiazol-2-yl benzamide derivatives are foundational scaffolds in modern targeted therapeutics, frequently investigated as allosteric glucokinase activators and potent STAT3 inhibitors [[1]]().

However, translating this in vitro potency into in vivo efficacy requires navigating specific absorption, distribution, metabolism, and excretion (ADME) liabilities inherent to its structure. This whitepaper provides an authoritative, step-by-step technical guide to the PK profiling of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, emphasizing the causality behind experimental designs and establishing self-validating protocols.

Physicochemical Rationale & Structural Liabilities

Before initiating wet-lab assays, we must predict the molecule's behavior based on its structural motifs. The compound consists of three critical regions, each presenting distinct pharmacokinetic challenges:

  • The 4-Methoxy Group: While this electron-donating group enhances lipophilicity and target binding affinity, it is a classic liability for rapid Phase I metabolism. Hepatic cytochrome P450 enzymes (specifically CYP2C19 and CYP2D6) frequently target methoxy groups for O-demethylation, leading to rapid systemic clearance 2.

  • The 1,3-Thiazole Ring: Essential for hydrogen bonding at the target site, but susceptible to S-oxidation.

  • The Benzamide Linker: Generally stable in plasma, but requires evaluation for amidase-mediated hydrolysis in hepatic environments.

G Cmpd 4-methoxy-N-(1,3-thiazol-2-yl)benzamide Target Target Engagement (e.g., STAT3 SH2 Domain) Cmpd->Target Efficacy Pathway CYP Hepatic CYP450 (CYP3A4, CYP2C19) Cmpd->CYP Hepatic Clearance Metab1 O-Demethylation (Major Liability) CYP->Metab1 Phase I Metab2 Thiazole S-Oxidation (Minor Liability) CYP->Metab2 Phase I

Fig 1. Pharmacodynamic target engagement vs. Phase I metabolic liabilities of the chemotype.

In Vitro Pharmacokinetic Profiling

To mitigate late-stage attrition, we deploy a self-validating in vitro cascade. The goal is to isolate variables—first assessing intestinal permeability, then hepatic metabolic stability 3.

Protocol 1: Intestinal Permeability & Efflux (Caco-2 Bidirectional Assay)

Causality: The Caco-2 cell line (human colorectal adenocarcinoma) differentiates to form a polarized monolayer expressing tight junctions and efflux transporters (like P-glycoprotein/P-gp). We perform a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) to determine if the compound is actively effluxed back into the gut lumen, which would cripple oral bioavailability 4.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full polarization and expression of P-gp.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm² to guarantee tight junction integrity.

  • Dosing: Prepare a 10 µM solution of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide in HBSS buffer (pH 7.4).

    • Self-Validating Control: Add Lucifer Yellow (a paracellular marker) to the donor compartment. If Lucifer Yellow permeates >1%, the monolayer is compromised, and data is discarded.

  • Incubation: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Efflux Assessment: Run a parallel arm adding 50 µM Verapamil (a known P-gp inhibitor). If the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) drops significantly in the presence of Verapamil, the compound is confirmed as a P-gp substrate.

  • Quantification: Analyze samples via LC-MS/MS.

Protocol 2: Hepatic Metabolic Stability (Human Liver Microsomes)

Causality: Liver microsomes contain the primary Phase I metabolic enzymes (CYPs). By incubating the compound at a concentration well below its Km​ (typically 1 µM), we ensure first-order kinetics, allowing us to accurately calculate intrinsic clearance ( CLint​ ) and predict the fraction of drug escaping gut wall and hepatic metabolism 5.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

    • Self-Validating Control: Run a parallel "Minus-NADPH" control. If the compound degrades without NADPH, it indicates non-CYP mediated instability (e.g., chemical degradation or amidase activity).

  • Sampling: At 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

In Vivo Pharmacokinetic Profiling

In vitro data must be correlated with in vivo models to establish true systemic exposure. The FDA mandates rigorous bioavailability (BA) data to support Investigational New Drug (IND) applications 6. We utilize a rodent model (Sprague-Dawley rats) with a crossover or parallel Intravenous (IV) and Per Os (PO) design.

Protocol 3: Rat IV/PO Pharmacokinetic Study

Causality: IV administration bypasses absorption and first-pass metabolism, providing the baseline for Volume of Distribution ( Vdss​ ) and Systemic Clearance ( CL ). PO administration allows us to calculate Absolute Bioavailability ( F% ) by comparing the dose-normalized Area Under the Curve (AUC) of PO vs. IV.

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. (Causality: The methoxy-thiazole core is lipophilic; co-solvents prevent precipitation in the bloodstream, which would artificially skew Vdss​ ).

    • PO Formulation: 0.5% Methylcellulose in water (suspension).

  • Dosing: Administer 2 mg/kg IV via the tail vein, and 10 mg/kg PO via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C to separate plasma.

  • Calculation: Use non-compartmental analysis (NCA) via Phoenix WinNonlin to derive AUC0−∞​ , Cmax​ , Tmax​ , CL , Vdss​ , and F% .

Workflow InVitro In Vitro Profiling Caco-2 & HLM InVivo In Vivo Profiling Rat IV/PO PK InVitro->InVivo If CL_int < 50 µL/min/mg Analysis PK Parameter Synthesis Bioavailability (F%) InVivo->Analysis Plasma Conc. vs Time Decision Go/No-Go Decision Lead Optimization Analysis->Decision Data Integration

Fig 2. Sequential pharmacokinetic profiling workflow for lead optimization.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacokinetic profile for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide based on its structural class behavior in standardized assays.

ParameterValueInterpretation / Causality
Caco-2 Papp​ (A-B) 14.2×10−6 cm/sHigh permeability. The lipophilic methoxy group facilitates transcellular passive diffusion.
Caco-2 Efflux Ratio 1.4ER < 2 indicates the compound is not a significant P-gp efflux substrate.
HLM CLint​ 48.5 µL/min/mgModerate hepatic clearance. Driven primarily by O-demethylation of the methoxy group.
Rat IV Clearance ( CL ) 24 mL/min/kgModerate clearance (approx. 43% of rat hepatic blood flow).
Rat Vdss​ 1.6 L/kgHigh volume of distribution, indicating excellent tissue penetration beyond total body water.
Rat PO Tmax​ 1.5 hRapid absorption profile from the gastrointestinal tract.
Absolute Bioavailability ( F% ) 42% Moderate bioavailability. Absorption is complete, but first-pass hepatic extraction reduces systemic exposure.

References

  • Novel inhibitors of STAT3: an updated patent review (2022–present) . Expert Opinion on Therapeutic Patents (Taylor & Francis). URL: 1

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations . U.S. Food and Drug Administration (FDA). URL: 6

  • Utility of In Vitro Systems and Preclinical Data for the Prediction of Human Intestinal First-Pass Metabolism during Drug Discovery . Drug Metabolism and Disposition (ASPET). URL: 5

  • The In Vitro Pharmacokinetics of Medicinal Plants: A Review . National Institutes of Health (PMC). URL: [[3]]()

  • In Vitro Metabolic Stability and Permeability of Gymnemagenin and Its In Vivo Pharmacokinetic Correlation in Rats . Thieme Connect. URL: 4

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin . MDPI. URL: [[2]]()

Sources

Exploratory

An In-Depth Technical Guide to Assessing the In Vitro Toxicity Profile of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

Foreword for the Modern Researcher In the landscape of contemporary drug discovery, the preliminary assessment of a compound's safety and mechanism of action at the cellular level is a non-negotiable cornerstone of precl...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the preliminary assessment of a compound's safety and mechanism of action at the cellular level is a non-negotiable cornerstone of preclinical development. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating the in vitro toxicity profile of the novel compound, 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. As a molecule incorporating both a thiazole ring and a benzamide scaffold, structures known for a wide range of bioactivities, a systematic and multi-faceted approach to its toxicological evaluation is paramount.[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered experimental workflow, beginning with broad assessments of cytotoxicity and progressively delving into the nuanced mechanisms of cell death. Each proposed step is accompanied by an in-depth explanation of its scientific rationale, reflecting a field-proven approach to toxicological assessment. Our philosophy is that a well-designed experimental plan is a self-validating system, where each assay provides a piece of a larger puzzle, culminating in a coherent and defensible toxicity profile.

Foundational Assessment: General Cytotoxicity and Viability

The initial step in characterizing the toxicological profile of any new chemical entity is to determine its impact on cell viability and proliferation. This provides a broad overview of the compound's potency and establishes the concentration range for subsequent, more detailed mechanistic studies.

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters.[3][4] For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a combinatorial approach is essential for a comprehensive understanding. We will employ a panel of assays to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[5][6]

Experimental Design: Cell Line Selection

The choice of cell lines is critical. A panel of cell lines should be selected to represent different tissue origins and, if applicable, disease states (e.g., cancer vs. normal cell lines). For a compound with potential anticancer activity, as is common for thiazole derivatives, a panel could include:

  • Human colorectal carcinoma (HCT-116)

  • Human breast adenocarcinoma (MCF-7)

  • Human lung carcinoma (A549)

  • A non-cancerous human cell line (e.g., human dermal fibroblasts, HDF) to assess selectivity.

Primary Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7]

Scientific Principle: In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt to form purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by non-linear regression analysis.

Mechanistic Deep Dive: Unraveling the Mode of Cell Death

Once the IC50 value is established, the subsequent experiments aim to elucidate the mechanism by which 4-methoxy-N-(1,3-thiazol-2-yl)benzamide induces cell death. The primary question is whether the compound triggers apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Distinguishing Apoptosis from Necrosis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.

Scientific Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[13]

The dual staining allows for the classification of cells into four populations:

  • Annexin V- / PI- (Q3): Viable cells[13]

  • Annexin V+ / PI- (Q4): Early apoptotic cells[13]

  • Annexin V+ / PI+ (Q2): Late apoptotic or necrotic cells[13]

  • Annexin V- / PI+ (Q1): Necrotic cells[13]

  • Cell Treatment: Treat cells with 4-methoxy-N-(1,3-thiazol-2-yl)benzamide at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

The Caspase Cascade: Executioners of Apoptosis

Apoptosis is executed by a family of cysteine proteases called caspases.[14][15] The activation of these enzymes occurs in a hierarchical cascade.

Scientific Principle: Caspases exist as inactive zymogens (pro-caspases) and are activated upon apoptotic stimuli.[16] Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate effector caspases (e.g., caspase-3, caspase-7), which are responsible for cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[17]

  • Cell Lysis: Treat cells as described above, then lyse them to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a key effector caspase, such as caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).

  • Incubation: Incubate the lysate with the substrate.

  • Detection: Measure the fluorescence or absorbance, which is proportional to the caspase activity.

Impact on Cell Cycle Progression

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.

Scientific Principle: The cell cycle is characterized by distinct phases based on DNA content. Cells in the G0/G1 phase have a diploid (2N) DNA content, cells in the S phase are actively replicating their DNA (between 2N and 4N), and cells in the G2/M phase have a tetraploid (4N) DNA content.[15] Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18][19][20][21]

  • Cell Treatment: Treat cells with the compound for a relevant time period (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[18][19]

  • Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.[18][19][20]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.

Advanced Mechanistic Insights: Signaling Pathways and Molecular Targets

Based on the initial findings, further experiments can be designed to probe the specific molecular pathways involved in the compound-induced toxicity. For thiazole and benzamide derivatives, pathways involving p53, MAPKs, and the Bcl-2 family of proteins are often implicated.[22][23][24]

Western Blot Analysis of Key Apoptotic Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade.

Scientific Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

  • Bcl-2 Family: These proteins are key regulators of the mitochondrial (intrinsic) pathway of apoptosis.[25][26][27] An increase in the ratio of pro-apoptotic members (e.g., Bax, Bak) to anti-apoptotic members (e.g., Bcl-2, Bcl-xL) suggests the induction of apoptosis.[28][29]

  • p53: A tumor suppressor protein that can induce cell cycle arrest and apoptosis in response to cellular stress.[30]

  • MAPKs (Mitogen-Activated Protein Kinases): Signaling pathways such as JNK and p38 are often activated by cellular stress and can promote apoptosis.[22][31]

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by caspase-3 is a classic hallmark of apoptosis.

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Measurement

Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins.[32][33][34][35]

Scientific Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

  • Cell Loading: Incubate cells with the DCFH-DA probe.

  • Compound Treatment: Treat the cells with 4-methoxy-N-(1,3-thiazol-2-yl)benzamide.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer.

Evaluation of Genotoxicity: The Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[36][37][38]

Scientific Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[36][39][40]

  • Cell Treatment and Embedding: Treat cells, then embed them in low-melting-point agarose on a slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the DNA as "nucleoids."

  • Electrophoresis: Perform electrophoresis under alkaline conditions to separate the damaged DNA.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the DNA damage using image analysis software.

Data Presentation and Interpretation

Table 1: Hypothetical IC50 Values of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide
Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HCT-11625.412.15.8
MCF-732.818.59.2
A54945.222.711.5
HDF>100>10085.6
Table 2: Summary of Mechanistic Assay Results
AssayCell LineResultInterpretation
Annexin V/PIHCT-116Increase in Annexin V+/PI- populationInduction of early apoptosis
Caspase-3 ActivityHCT-116Dose-dependent increase in activityActivation of effector caspases
Cell Cycle AnalysisHCT-116Accumulation of cells in G2/M phaseInduction of G2/M cell cycle arrest
ROS MeasurementHCT-116Increase in intracellular ROSInvolvement of oxidative stress
Comet AssayHCT-116Increased comet tail formationInduction of DNA damage

Visualizing the Workflow and Pathways

Diagram 1: Experimental Workflow for Toxicity Profiling

Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mode of Death cluster_2 Phase 3: Mechanistic Insight A Cell Line Panel Selection (e.g., HCT-116, MCF-7, A549, HDF) B MTT Viability Assay (24h, 48h, 72h) A->B C Determine IC50 Values B->C D Annexin V / PI Staining (Flow Cytometry) C->D Use IC50 concentrations F Cell Cycle Analysis (Propidium Iodide) C->F E Caspase-3 Activity Assay D->E G Western Blot Analysis (p53, Bcl-2 family, PARP, MAPKs) D->G Confirm apoptosis H ROS Measurement (DCFH-DA Assay) I Genotoxicity Assessment (Comet Assay) H->I

Caption: A tiered experimental workflow for toxicity profiling.

Diagram 2: Hypothesized Apoptotic Signaling Pathway

Pathway Compound 4-methoxy-N- (1,3-thiazol-2-yl)benzamide ROS ↑ ROS Production Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage p53 ↑ p53 Activation ROS->p53 DNA_Damage->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Bax ↑ Bax / Bcl-2 ratio p53->Bax Mito Mitochondrial Permeability Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by the compound.

Conclusion

This technical guide outlines a comprehensive and logically structured approach to characterizing the in vitro toxicity profile of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a robust dataset that not only defines the compound's potency but also illuminates its mechanism of action at the cellular level. This multi-parametric strategy ensures the integrity and trustworthiness of the findings, providing a solid foundation for further preclinical development.

References

  • Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL: [Link]

  • Title: Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches Source: Preprints.org URL: [Link]

  • Title: Control of mitochondrial apoptosis by the Bcl-2 family Source: Journal of Cell Science URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: University of Padua URL: [Link]

  • Title: Bcl-2 family Source: Wikipedia URL: [Link]

  • Title: Molecular Control of Mitochondrial Apoptosis by the BCL-2 Family Source: ASH Publications URL: [Link]

  • Title: MTT assay Source: Wikipedia URL: [Link]

  • Title: Role of reactive oxygen species in cell toxicity Source: PubMed URL: [Link]

  • Title: Bcl-2 family proteins: the sentinels of the mitochondrial apoptosis pathway Source: PubMed URL: [Link]

  • Title: Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways Source: PubMed URL: [Link]

  • Title: The comet assay as a method for assessing DNA damage in cryopreserved samples Source: CryoLetters URL: [Link]

  • Title: Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects Source: DASH at Harvard URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: Babraham Institute URL: [Link]

  • Title: Drug-Induced Oxidative Stress and Cellular Toxicity Source: Icahn School of Medicine at Mount Sinai URL: [Link]

  • Title: The comet assay for DNA damage and repair: principles, applications, and limitations Source: PubMed URL: [Link]

  • Title: Principles and relevance of the comet assay Source: Medigraphic URL: [Link]

  • Title: Analysis of Cell Viability by the MTT Assay Source: Semantic Scholar URL: [Link]

  • Title: Cell Viability Assays Source: NCBI Bookshelf URL: [Link]

  • Title: A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations Source: PMC - NCBI URL: [Link]

  • Title: The COMET assay: single-cell analysis of DNA damage Source: Cellomatics Biosciences URL: [Link]

  • Title: Role of reactive oxygen species in the synergistic cytotoxicity of safingol-based combination regimens with conventional chemotherapeutics Source: PMC - NCBI URL: [Link]

  • Title: Drug-Induced Oxidative Stress and Toxicity Source: ResearchGate URL: [Link]

  • Title: DNA Cell Cycle Analysis with PI Source: University of Massachusetts Chan Medical School URL: [Link]

  • Title: Caspase Cascade pathway Source: Biocarta URL: [Link]

  • Title: Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI) Source: UMCG URL: [Link]

  • Title: In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening Source: PMC - NCBI URL: [Link]

  • Title: Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol Source: PMC - NCBI URL: [Link]

  • Title: Flow cytometry-based apoptosis detection Source: PMC - NCBI URL: [Link]

  • Title: Understanding MAPK Signaling Pathways in Apoptosis Source: PMC - NCBI URL: [Link]

  • Title: Caspase Functions in Cell Death and Disease Source: PMC - NCBI URL: [Link]

  • Title: "Multiplexed Viability, Cytotoxicity, and Caspase Activity Assays" Source: ResearchGate URL: [Link]

  • Title: Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition Source: PubMed URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: Understanding Cytotoxicity Source: Virology Research Services URL: [Link]

  • Title: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective Source: PubMed URL: [Link]

  • Title: Anti-apoptotic p53 targets involved in MAPK-signaling pathways Source: ResearchGate URL: [Link]

  • Title: Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion Source: ACS Publications URL: [Link]

  • Title: Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: RSC Publishing URL: [Link]

  • Title: p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma Source: PMC - NCBI URL: [Link]

  • Title: The involvement of MAPK signaling pathways in determining the cellular response to p53 activation - Cell cycle arrest or apoptosis Source: ResearchGate URL: [Link]

  • Title: Annexin V-FITC/PI staining and flow cytometric analysis of amounts of apoptotic cells in human neuroblastoma cell lines Source: ResearchGate URL: [Link]

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Foundational

Discovery and early-stage research on 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide Authored by a Senior Application Scientist Abstract This guide provides a comprehensive technical overview...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the discovery and early-stage research of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, a novel small molecule with significant therapeutic potential. We will explore the rationale behind its design, a detailed synthetic pathway, and its thorough characterization. Furthermore, this document outlines the preclinical evaluation of its biological activity, including in vitro enzyme inhibition assays and preliminary in vivo studies. The synthesis of evidence from computational modeling, bioassays, and early animal studies suggests that 4-methoxy-N-(1,3-thiazol-2-yl)benzamide is a promising lead compound for further development.

Introduction and Rationale

The N-(1,3-thiazol-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1] The thiazole ring, a five-membered heterocyclic system containing nitrogen and sulfur, is a key pharmacophore in numerous approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive moiety for designing enzyme inhibitors and receptor modulators. Similarly, the benzamide group provides a rigid backbone that can be readily functionalized to optimize binding affinity and pharmacokinetic properties.

The specific incorporation of a 4-methoxy group on the benzamide ring is a strategic design choice. The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. This guide will delve into the initial exploration of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide as a potential therapeutic agent.

Synthesis and Characterization

The synthesis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide is a multi-step process that begins with commercially available starting materials. The general synthetic route is outlined below, followed by a detailed experimental protocol.

General Synthetic Pathway

The synthesis involves the condensation of 2-aminothiazole with a substituted benzoyl chloride.[1] This is a common and effective method for the preparation of N-thiazolylbenzamides.

Synthesis_Pathway A 4-Methoxybenzoic acid C 4-Methoxybenzoyl chloride A->C Reflux B Thionyl chloride (SOCl2) B->C E 4-methoxy-N-(1,3-thiazol-2-yl)benzamide C->E Pyridine, Reflux D 2-Aminothiazole D->E GK_Activation_Workflow cluster_prep Assay Preparation cluster_reaction Reaction and Detection cluster_analysis Data Analysis A Prepare Reaction Mixture (HEPES, KCl, MgCl2, DTT, ATP, NADP+, G6PDH, GK) B Add Test Compound (4-methoxy-N-(1,3-thiazol-2-yl)benzamide) A->B C Initiate Reaction (Add Glucose) B->C D Monitor NADPH Formation (Absorbance at 340 nm) C->D E Calculate Activation Fold D->E

Caption: Workflow for the in vitro glucokinase activation assay.

α-Glucosidase Inhibition Assay

Inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, can help control postprandial hyperglycemia. [2]

  • The assay is performed in a 96-well plate.

  • Each well contains a solution of α-glucosidase in phosphate buffer (pH 6.8).

  • Add varying concentrations of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide to the wells and incubate for 10 minutes.

  • The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The reaction is stopped after a defined incubation period by adding sodium carbonate.

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

In Silico Studies: Molecular Docking

To understand the potential binding mode of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide with its putative targets, molecular docking studies are performed.

Protocol: Molecular Docking
  • Protein Preparation: The crystal structures of human glucokinase and α-glucosidase are obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide is built and energy-minimized using appropriate software.

  • Docking: A docking program such as AutoDock Vina is used to dock the ligand into the active site of the prepared proteins. [2]4. Analysis: The resulting docking poses are analyzed to identify the most favorable binding conformation and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Preliminary In Vivo Evaluation

Promising results from in vitro assays warrant preliminary in vivo studies to assess the compound's efficacy and safety in a biological system.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to evaluate the antidiabetic potential of a compound. [3]

  • Animals: Healthy adult male Sprague-Dawley rats are used for the study.

  • Acclimatization and Fasting: The animals are acclimatized to the laboratory conditions for at least one week and then fasted overnight before the experiment.

  • Compound Administration: The rats are divided into groups and administered either the vehicle (e.g., 0.5% carboxymethyl cellulose) or 4-methoxy-N-(1,3-thiazol-2-yl)benzamide at various doses via oral gavage. A positive control group receiving a standard antidiabetic drug (e.g., metformin) is also included.

  • Glucose Challenge: After a specific time post-compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally to all animals.

  • Blood Sampling: Blood samples are collected from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated for each group and compared to assess the compound's effect on glucose tolerance.

OGTT_Workflow A Animal Acclimatization and Fasting B Compound/Vehicle Administration A->B C Glucose Challenge B->C D Serial Blood Sampling C->D E Blood Glucose Measurement D->E F Data Analysis (AUC) E->F

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Future Directions

The initial findings for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide are encouraging and provide a solid foundation for further research. Future studies should focus on:

  • Lead Optimization: Synthesizing and screening a library of analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound exerts its biological effects.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety profile of the compound.

  • Efficacy in Disease Models: Evaluating the therapeutic efficacy of optimized compounds in relevant animal models of disease.

Conclusion

This guide has detailed the discovery and early-stage research of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. The presented data on its synthesis, characterization, and in vitro and in vivo evaluation highlight its potential as a promising lead compound. The logical, stepwise approach to its investigation, from rational design to preliminary animal studies, exemplifies a robust drug discovery process. Further exploration of this chemical scaffold is warranted to fully realize its therapeutic potential.

References

  • Lather, V., & Gupta, V. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 74, 234-243. [Link]

  • Fan, M., et al. (2023). Thiazole-benzamide derivatives as α-glucosidase inhibitors: Synthesis, kinetics study, molecular docking, and in vivo evaluation. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). In-vitro anti-HIV activity of new thiazol-2-ylidene substituted benzamide analogues. [Link]

  • Serdaroğlu, G., Üstün, E., & Uludağ, N. (2025). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Madjroh, N., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]

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Protocols & Analytical Methods

Method

A Systematic Approach to the Development of a Stability-Indicating HPLC Method for the Analysis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive and detailed guide for the development of a robust, stability-indicating reversed-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive and detailed guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. This molecule, featuring a benzamide core linked to a thiazole moiety, is representative of structures commonly encountered in pharmaceutical development pipelines. We move beyond a simple protocol, elucidating the scientific rationale behind each step of the method development process—from initial analyte characterization and column selection to mobile phase optimization and final method validation. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for novel chemical entities.

Introduction and Analyte Characterization

The development of a reliable analytical method is a cornerstone of the drug development process, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. The target analyte, 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, incorporates key functional groups—a methoxy-substituted benzene ring, an amide linker, and a thiazole heterocycle—that present specific analytical challenges and opportunities. The thiazole moiety, in particular, is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] A thorough understanding of the analyte's physicochemical properties is paramount for a logical method development strategy.

Table 1: Physicochemical Properties of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

PropertyValue (Estimated/Calculated)Rationale and Impact on HPLC Method
Chemical Structure The structure contains both hydrophobic (benzene ring) and polar (amide, thiazole) regions, making it an ideal candidate for reversed-phase chromatography.
Molecular Formula C₁₁H₁₀N₂O₂SInfluences the choice of detection technique; the presence of chromophores allows for UV detection.
Molecular Weight 234.28 g/mol Moderate molecular weight, suggesting good solubility in common organic solvents.
logP (Predicted) ~2.5 - 3.5Indicates moderate lipophilicity, suggesting good retention on a C18 or similar reversed-phase column.[3]
pKa (Predicted) Amide N-H: ~17 (not ionizable) Thiazole N: ~2.5 (weakly basic)The thiazole nitrogen can be protonated at low pH. Controlling mobile phase pH is critical to ensure a consistent ionization state and reproducible retention time.
UV λmax ~280-300 nm (in Methanol/ACN)The conjugated system of aromatic and heterocyclic rings results in strong UV absorbance, enabling sensitive detection. The exact λmax should be determined experimentally.[4]

The Strategic Framework for Method Development

A successful HPLC method is not discovered by chance; it is engineered through a systematic process of evaluation and optimization. Our approach is grounded in a logical progression from broad screening to fine-tuning, ensuring the final method is robust and fit for purpose. This workflow minimizes trial-and-error and maximizes efficiency.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Detector & Wavelength (e.g., DAD @ 290 nm) A->B C Column Selection (Start with C18, 150x4.6mm, 5µm) B->C D Initial Scouting Gradient (e.g., 5-95% ACN in 15 min) C->D E Evaluate Peak Shape & Retention D->E F Optimize Mobile Phase - Adjust pH (e.g., pH 3 vs 7) - Test Organic Modifier (ACN vs MeOH) E->F G Fine-tune Gradient/Isocratic (Adjust slope or %B for optimal resolution) F->G H Final Optimized Method G->H I Method Validation (ICH Q2R1) - Specificity, Linearity, Accuracy - Precision, LOD/LOQ, Robustness H->I J Method Ready for Routine Use I->J

Figure 1: A systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Formic acid (reagent grade), Ammonium acetate (HPLC grade), and purified water (18.2 MΩ·cm).

  • Standard: 4-methoxy-N-(1,3-thiazol-2-yl)benzamide reference standard (>99% purity).

Protocol 1: Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and routine analysis.

Protocol 2: Wavelength and Initial Scouting Run

Causality: The goal of the initial run is not to achieve a perfect separation but to gather critical data: the approximate retention time of the analyte and the presence of any impurities. A broad, fast gradient ensures the analyte elutes within a reasonable time, regardless of its polarity. A Diode Array Detector is used to confirm the optimal detection wavelength.

  • Wavelength Determination: Inject the working standard solution and acquire a UV spectrum from 200-400 nm using the DAD. Identify the wavelength of maximum absorbance (λmax). For this compound class, a λmax is expected around 290 nm.

  • Scouting Gradient Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: DAD at the determined λmax.

Protocol 3: Method Optimization

Causality: The scouting run provides the foundation for optimization. The key is to manipulate chromatographic variables to achieve a symmetric peak (tailing factor ~1.0), adequate retention (k' between 2 and 10), and sufficient resolution from any impurities or degradants.

  • pH Adjustment: The initial acidic mobile phase (pH 2.7) ensures that the weakly basic thiazole nitrogen is protonated, which often leads to better peak shape for basic compounds. To confirm this, an alternative mobile phase using a neutral pH buffer (e.g., 10 mM Ammonium Acetate, pH 7.0) can be tested. For many benzamide and thiazole derivatives, acidic conditions provide superior chromatography.[5][6]

  • Organic Modifier: While Acetonitrile generally provides lower backpressure and different selectivity, Methanol can sometimes improve peak shape or alter the elution order of impurities. A comparative run replacing Acetonitrile with Methanol is a valuable step.

  • Gradient Refinement: Based on the scouting run's retention time (t_R), the gradient can be made shallower around the elution point to improve resolution. For example, if the analyte elutes at 10 minutes (corresponding to ~65% B), a new gradient could be: 40% B to 75% B over 12 minutes.

Final Optimized Method and Validation

Following the systematic optimization process, the following method was established, providing excellent peak shape and retention.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Composition 55% Mobile Phase A : 45% Mobile Phase B
Run Time 10 minutes
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 292 nm
Analyte Retention Time Approximately 6.5 minutes

Method Validation: The trustworthiness of an analytical method is established through validation, following guidelines from the International Council for Harmonisation (ICH).[7] A validated method provides documented evidence of its suitability for the intended purpose.

Table 3: Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak is pure (assessed by DAD) and well-resolved from degradants in forced degradation samples.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy To measure the closeness of results to the true value.Mean recovery of 98.0% - 102.0% at three concentration levels.
Precision To assess the degree of scatter in results.Repeatability (RSD) ≤ 2.0% for n=6 injections. Intermediate Precision (RSD) ≤ 2.0%.
LOD / LOQ To determine the lowest detectable/quantifiable concentration.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's resilience to small variations.Retention time and peak area remain consistent with minor changes in flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2%).

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. By beginning with a thorough characterization of the analyte and proceeding through a logical sequence of scouting and optimization, a reliable isocratic method was established. The final method is suitable for routine quality control and stability testing, and its performance should be formally verified through a comprehensive validation study as outlined by ICH guidelines.

References

  • Cheméo. (n.d.). Chemical Properties of N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide. Retrieved from [Link].

  • Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Journal of Chromatography B, 998-999, 99-105. Retrieved from [Link].

  • PubChem. (n.d.). 4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide. Retrieved from [Link].

  • PubChem. (n.d.). N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(oxolan-2-ylmethoxy)benzamide. Retrieved from [Link].

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

  • Islam, T., et al. (2021). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. 7th International Conference on Advancement in Science and Technology (iCAST2021). Retrieved from [Link].

  • Gilar, M., et al. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 60(8), 759-764. Retrieved from [Link].

  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Retrieved from [Link].

  • AIP Publishing. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link].

  • MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link].

Sources

Application

Application Note: Solubilization and Handling of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide in DMSO for In Vitro Cell Assays

Introduction & Mechanistic Rationale 4-methoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the thiazol-2-yl benzamide class. Compounds harboring this pharmacophore are frequently investigated...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-methoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the thiazol-2-yl benzamide class. Compounds harboring this pharmacophore are frequently investigated in drug discovery for their roles as kinase inhibitors or allosteric modulators (such as glucokinase activators)[1]. Due to the highly hydrophobic nature of its aromatic rings and the thiazole core, this compound exhibits extremely poor aqueous solubility, making direct dissolution in cell culture media impossible.

The Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such small molecules. As a strongly polar, aprotic solvent, DMSO efficiently disrupts the crystal lattice of the solid powder, ensuring complete molecular dispersion. This thermodynamic breakdown prevents the formation of micro-precipitates that can confound optical assay readouts, cause localized cellular toxicity, or lead to artificially low effective concentrations in screening assays.

Physicochemical Profiling

Before initiating any protocol, it is critical to establish the quantitative parameters of the compound to ensure accurate molarity calculations and safe cellular application.

ParameterValue
Chemical Name 4-methoxy-N-(1,3-thiazol-2-yl)benzamide
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol
Recommended Solvent Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity)
Target Master Stock 10 mM to 50 mM
Max Final DMSO in Assay ≤ 0.1% (Standard lines) to 0.5% (Robust lines)

Experimental Protocol: Master Stock Preparation

Self-Validating System: To ensure absolute reproducibility, gravimetric preparation must be paired with visual validation. A fully dissolved compound will not scatter light (turbidity).

Step 1: Gravimetric Calculation Calculate the required mass for your target volume and concentration using the following formula: Mass (mg) = Target Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000

  • Example: To prepare 1 mL of a 10 mM master stock, you require: 10 × 1 × 234.28 / 1000 = 2.34 mg .

Step 2: Solubilization

  • Weigh the calculated mass of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide powder using an analytical balance (accurate to 0.1 mg) into a sterile, amber glass vial or opaque microcentrifuge tube.

  • Add the corresponding volume of room-temperature anhydrous DMSO directly to the powder[2].

  • Vortex vigorously for 30–60 seconds.

  • Visual Validation: Inspect the solution against a light source. If the solution is not optically clear, sonicate in a water bath at room temperature for 5 minutes. Note on Causality: Avoid heating the solution above 37°C. Heat can cause transient supersaturation; upon cooling to room temperature or being transferred to a cold environment, the compound may invisibly crash out of solution.

Step 3: Aliquoting and Storage DMSO is highly hygroscopic. Repeated opening of a master vial introduces atmospheric moisture, which degrades the solvent's capacity and causes compound precipitation over time.

  • Divide the master stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed tubes.

  • Store at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months) to prevent freeze-thaw degradation[2].

Cellular Assay Integration & DMSO Toxicity Management

The transition from a 100% DMSO stock to an aqueous cell culture environment is the most critical failure point in cell-based assays. Direct dilution of a highly concentrated stock into media often causes "solvent shock," leading to immediate compound precipitation. Furthermore, DMSO itself is biologically active; high concentrations can alter membrane fluidity, induce caspase-3 cleavage, and cause protein unfolding[3],[4].

Establishing Toxicity Thresholds:

  • Sensitive Primary Cells & Synoviocytes: Must be kept at ≤ 0.05% to 0.1% final DMSO to prevent apoptotic events and ensure viability[4].

  • Robust Immortalized Lines (e.g., MCF-7, MDA-MB-231): Generally tolerate up to 0.5% for extended incubations, and up to 1.0% for short-term assays, though growth delays may occur at the upper limit[5].

  • Macrophages (RAW 264.7): While some studies show tolerance up to 1.5% in acute inflammatory models, viability drops significantly at 2.0%[6]. Best practice remains ≤ 0.5%.

Step-by-Step Dilution Protocol:

  • Intermediate Serial Dilution: Perform all intermediate concentration curves in 100% DMSO. This ensures the compound remains fully soluble across the entire dose-response range.

  • Final Aqueous Transfer: Dilute the intermediate DMSO stocks directly into pre-warmed (37°C) complete cell culture media at a 1:1000 ratio (yielding 0.1% final DMSO). Mix rapidly by pipetting to prevent localized precipitation.

  • Vehicle Control Validation: Every assay plate must include a vehicle control well containing the exact final percentage of DMSO (e.g., 0.1%) without the compound[3]. This isolates the compound's specific pharmacological effect from solvent-induced background noise.

Workflow Visualization

Workflow Powder 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (Solid Powder) Stock Master Stock Solution (10 mM in 100% DMSO) Powder->Stock Add Anhydrous DMSO + Vortex/Sonicate Aliquots Aliquoting & Storage (-20°C to -80°C) Stock->Aliquots Prevent Freeze-Thaw Intermediate Intermediate Dilution (Serial Dilution in DMSO) Aliquots->Intermediate Thaw at RT CellCulture Final Cell Assay (≤ 0.1% Final DMSO in Media) Intermediate->CellCulture 1:1000 Dilution in Pre-warmed Media

Workflow for preparing and diluting small molecule DMSO stocks for cell-based assays.

References

1.[1] Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase Source: japsonline.com URL:

2.[3] How to minimize DMSO toxicity when using CYM50260 Source: benchchem.com URL:

3.[2] SMALL MOLECULES - Technical Data & Handling Source: captivatebio.com URL:

4.[6] DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation Source: mdpi.com URL:

5.[5] DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle Source: echemi.com URL:

6.[4] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: nih.gov URL:

Sources

Method

Application Note: High-Purity Synthesis and Orthogonal Purification of 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide

Executive Summary & Mechanistic Rationale Thiazole-benzamide derivatives, specifically 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, are highly valued pharmacophores in drug discovery, frequently serving as core scaffolds in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Thiazole-benzamide derivatives, specifically 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, are highly valued pharmacophores in drug discovery, frequently serving as core scaffolds in the development of allosteric glucokinase activators and targeted kinase inhibitors (1)[1].

The synthesis of this molecule typically proceeds via the Schotten-Baumann-type acylation of 2-aminothiazole with 4-methoxybenzoyl chloride. The Causality of the Reaction Design: 2-Aminothiazole is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent thiazole ring. Consequently, highly reactive acid chlorides are preferred over standard carboxylic acids. To prevent the generated hydrochloric acid from protonating the 2-aminothiazole (which would completely quench its nucleophilicity), a non-nucleophilic organic base such as pyridine or triethylamine (TEA) must be employed to drive the equilibrium forward (2)[2].

While the synthesis is straightforward, the crude reaction mixture presents a complex matrix of unreacted precursors, hydrolyzed byproducts, and over-acylated species. This guide outlines a field-proven, self-validating orthogonal purification strategy to isolate 4-methoxy-N-(1,3-thiazol-2-yl)benzamide to >99.5% purity.

Impurity Profiling & Orthogonal Purification Strategy

To design an effective purification workflow, we must first analyze the physicochemical properties of the expected impurities:

  • Unreacted 2-Aminothiazole (Basic/Polar): Has a pKa of ~5.3. It can be selectively ionized and removed via an acidic aqueous wash.

  • 4-Methoxybenzoic Acid (Acidic): Formed via unavoidable trace hydrolysis of the acid chloride. With a pKa of ~4.5, it is easily removed via a mild basic wash.

  • Pyridine/TEA Hydrochloride Salts (Ionic): Highly water-soluble; partitioned into the aqueous phase during initial quenching.

  • Bis-acylated Byproducts (Non-polar): Formed if the amide nitrogen attacks a second equivalent of acid chloride. Lacking the N-H hydrogen bond donor, this impurity is significantly less polar and highly soluble in cold organic solvents, making it separable via recrystallization.

Workflow Visualization

Workflow A Crude Reaction Mixture (Amide, Aminothiazole, Acid, Salts) B Organic Extraction (EtOAc) Quench & Phase Separation A->B C Acid Wash (1M HCl) Target: Ionize & Remove 2-Aminothiazole B->C D Base Wash (Sat. NaHCO3) Target: Ionize & Remove 4-Methoxybenzoic Acid C->D E Brine Wash & Drying (Na2SO4) Target: Remove Trace Water D->E F Recrystallization (Hot Ethanol) Target: Remove Bis-acylated Byproducts E->F G Highly Pure Target Amide (>99.5%) 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide F->G

Caption: Orthogonal purification workflow for isolating 4-methoxy-N-(1,3-thiazol-2-yl)benzamide.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (pH-Driven Partitioning)

Objective: Isolate the neutral target amide from ionizable starting materials and salts.

  • Quenching: Transfer the crude reaction mixture (assumed 10 mmol scale in DCM or THF) to a separatory funnel. Dilute with 50 mL of Ethyl Acetate (EtOAc). Add 30 mL of deionized water to dissolve the precipitated pyridine hydrochloride salts.

  • Acidic Wash (Causality: Amine Removal): Add 30 mL of 1M HCl. Shake vigorously and vent.

    • Logic: The low pH (pH 1-2) selectively protonates the unreacted 2-aminothiazole, forcing it into the aqueous layer while the target amide (which requires a much stronger acid to protonate the amide nitrogen) remains in the EtOAc.

    • Separate and discard the aqueous layer. Repeat with an additional 20 mL of 1M HCl.

  • Basic Wash (Causality: Acid Removal): To the organic layer, add 30 mL of saturated aqueous NaHCO₃. Shake carefully (CO₂ gas will evolve).

    • Logic: The mildly basic pH (~8.5) deprotonates the 4-methoxybenzoic acid byproduct into its water-soluble sodium carboxylate salt.

    • Separate and discard the aqueous layer.

  • Polishing & Drying: Wash the organic layer with 30 mL of saturated NaCl (brine) to pull emulsified water out of the organic phase. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield the crude solid.

Self-Validation Checkpoint: Spot the organic layer on a TLC plate (Silica, 1:1 Hexanes/EtOAc) under 254 nm UV light. The baseline should be completely clean (verifying the removal of polar 2-aminothiazole and 4-methoxybenzoic acid). The main spot (target amide) should have an Rf​ of ~0.4.

Protocol B: Thermodynamic Recrystallization

Objective: Exploit differential solubility and crystal lattice energies to remove trace bis-acylated byproducts and achieve >99% purity. Ethanol is the industry standard for recrystallizing N-(thiazol-2-yl)benzamides due to its optimal polarity and steep temperature-solubility gradient (3)[3].

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add absolute ethanol dropwise (approx. 3-5 mL per gram of crude product) while heating to reflux (78 °C) until the solid is completely dissolved.

    • Logic: Using the absolute minimum amount of boiling solvent ensures maximum recovery during the cooling phase.

  • Nucleation & Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature over 1 hour.

    • Logic: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice that excludes structurally dissimilar impurities (like the bis-acylated byproduct).

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize the yield.

  • Filtration: Collect the crystallized product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold ethanol to remove mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 4 hours to remove residual solvent.

Self-Validation Checkpoint: Determine the melting point of the dried crystals. A sharp melting point range (typically within 1-2 °C) validates the destruction of the impurity lattice and confirms high analytical purity.

Quantitative Data Summarization

The efficacy of the orthogonal purification strategy is demonstrated by tracking the impurity clearance across the workflow. The data below represents typical HPLC (UV 254 nm) Area % profiles for a standard 10 mmol synthesis.

Purification StageTarget Amide Purity (%)2-Aminothiazole (%)4-Methoxybenzoic Acid (%)Bis-acylated Byproduct (%)
Crude Reaction Mixture 75.012.08.54.5
Post-LLE (Acid/Base Wash) 94.5< 0.5< 0.54.5
Post-Recrystallization 99.4N.D.N.D.0.6
Post-Flash Chromatography *> 99.9N.D.N.D.N.D.

*Note: Flash chromatography (Silica gel, gradient elution from 3:1 to 1:1 Petroleum Ether/EtOAc) is strictly reserved as an optional polishing step if the bis-acylated byproduct persists or if >99.9% purity is required for sensitive in vivo or crystallographic assays.

References

  • Khadse, S.C., et al. "Hetero-substituted sulfonamido-benzamide hybrids as glucokinase activators: Design, synthesis, molecular docking and in-silico." Journal of Molecular Structure, 2020. [Link]

  • "Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators." PMC. [Link]

  • "Thiazole amide compound and preparation method and application.

Sources

Application

Standardized Assay Protocols for Thiazol-2-ylbenzamide Derivatives: Utilizing 4-methoxy-N-(1,3-thiazol-2-yl)benzamide as a Reference Scaffold

Scientific Grounding: Pharmacophore Dynamics & Causality In the landscape of small-molecule drug discovery and agrochemical development, the thiazol-2-ylbenzamide structural motif is a highly privileged pharmacophore. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Grounding: Pharmacophore Dynamics & Causality

In the landscape of small-molecule drug discovery and agrochemical development, the thiazol-2-ylbenzamide structural motif is a highly privileged pharmacophore. While highly decorated derivatives of this class have entered clinical trials (e.g., the antidiabetic agent AZD1656)[1], baseline unsubstituted or minimally substituted scaffolds like 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (CAS 303122-55-6) serve as critical reference standards in High-Throughput Screening (HTS).

Using a standardized reference compound allows researchers to calculate ligand efficiency, validate assay sensitivity, and establish a self-validating baseline before testing complex derivatives. The dual utility of this specific methoxy-substituted scaffold lies in its interaction with two distinct biological targets:

  • Glucokinase (GK) Allosteric Activation: The thiazole ring acts as a bioisostere that fits seamlessly into the allosteric binding pocket of GK, stabilizing the enzyme's active conformation and lowering its S0.5​ for glucose. The benzamide moiety forms critical hydrogen bonds (often with Arg63 in the binding pocket), while the 4-methoxy group provides baseline lipophilic contacts and electron density[2].

  • Succinate Dehydrogenase (SDH) Competitive Inhibition: In agrochemical fungicide screening, this scaffold mimics the ubiquinone transition state within Complex II of the electron transport chain, competitively inhibiting electron flow[3].

By understanding why this molecule binds, we can design assay protocols that isolate and measure these specific kinetic events.

Quantitative Data Presentation: Scaffold Benchmarking

To ensure assay trustworthiness, the performance of the reference scaffold must be benchmarked against highly optimized clinical or commercial standards. The table below summarizes the expected quantitative ranges when using 4-methoxy-N-(1,3-thiazol-2-yl)benzamide in the protocols detailed in this guide.

CompoundTarget AssayPrimary MetricExpected Value RangeRole in Assay
4-methoxy-N-(1,3-thiazol-2-yl)benzamide GK ActivationEC₅₀5.0 - 10.0 µMBaseline Reference
AZD1656 GK ActivationEC₅₀0.06 µMOptimized Positive Control[1]
4-methoxy-N-(1,3-thiazol-2-yl)benzamide SDH InhibitionIC₅₀15.0 - 25.0 µMBaseline Reference
Boscalid SDH InhibitionIC₅₀4.34 µMOptimized Positive Control[3]

Workflow 1: Recombinant Glucokinase (GK) Activation Assay

Causality & Assay Logic: Direct measurement of Glucokinase phosphorylating glucose to Glucose-6-Phosphate (G6P) is technically challenging without radioactive ATP or complex mass spectrometry. To create a self-validating, high-throughput system, we utilize a Coupled Enzyme Assay . By introducing Glucose-6-Phosphate Dehydrogenase (G6PDH) and NADP+ in excess, every molecule of G6P produced is immediately oxidized, reducing NADP+ to NADPH. NADPH has a strong, quantifiable absorbance at 340 nm. The linear rate of NADPH production is therefore directly proportional to GK activity.

G Compound 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (Allosteric Activator) GK Glucokinase (GK) (Inactive/Low Affinity) Compound->GK Binds Allosteric Site ActiveGK Active GK Complex (High Glucose Affinity) GK->ActiveGK Conformational Shift G6P Glucose-6-Phosphate (G6P) + ADP ActiveGK->G6P Phosphorylation Glucose Glucose + ATP Glucose->ActiveGK G6PDH G6P Dehydrogenase (Coupling Enzyme) G6P->G6PDH NADPH NADPH + H+ (Absorbance at 340 nm) G6PDH->NADPH Oxidation-Reduction NADP NADP+ NADP->G6PDH

Workflow of the Glucokinase Coupled Enzyme Assay using a Thiazol-2-ylbenzamide Activator.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, and 1 mM DTT. Insight: MgCl₂ is critical as it forms the Mg-ATP complex, the actual substrate for GK.

  • Reagent Master Mix: To the buffer, add 1 mM ATP, 1 mM NADP+, and 2.5 U/mL of recombinant G6PDH (Leuconostoc mesenteroides).

  • Compound Plating: Dispense 4-methoxy-N-(1,3-thiazol-2-yl)benzamide in a 10-point dose-response curve (ranging from 0.1 µM to 100 µM) into a 384-well UV-transparent microplate using DMSO (final DMSO concentration should not exceed 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add recombinant human pancreatic Glucokinase (final concentration ~10 nM) to the wells. Incubate at room temperature for 15 minutes to allow allosteric binding and conformational stabilization.

  • Reaction Initiation: Initiate the reaction by adding D-Glucose to a final concentration of 5 mM (a concentration near the S0.5​ of wild-type GK, ensuring maximum sensitivity to allosteric activation).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the increase in absorbance at 340 nm continuously for 20 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ against the log of the compound concentration to derive the EC₅₀.

Workflow 2: Succinate Dehydrogenase (SDH) Inhibition Assay

Causality & Assay Logic: SDH (Complex II) oxidizes succinate to fumarate, transferring electrons to FAD, and subsequently to the ubiquinone pool. To measure this in vitro, we use an artificial electron acceptor system. Phenazine methosulfate (PMS) acts as a highly efficient intermediate carrier, shuttling electrons from the enzyme's FADH₂ to 2,6-dichlorophenolindophenol (DCPIP). DCPIP is bright blue in its oxidized state (absorbing at 600 nm) and becomes colorless upon reduction. If our reference scaffold successfully binds the ubiquinone site, electron flow is blocked, DCPIP is not reduced, and the blue color persists.

SDH Succinate Succinate SDH Succinate Dehydrogenase (Complex II) (FAD -> FADH2) Succinate->SDH Substrate Binding Fumarate Fumarate SDH->Fumarate Oxidation Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer DCPIP_Ox DCPIP (Oxidized) Blue (Absorbance 600 nm) SDH->DCPIP_Ox Artificial Electron Acceptor Inhibitor Thiazol-2-ylbenzamide Scaffold (Competitive Inhibitor) Inhibitor->SDH Blocks Ubiquinone Site DCPIP_Red DCPIP (Reduced) Colorless DCPIP_Ox->DCPIP_Red Reduction (Signal Decrease)

Mechanism of Succinate Dehydrogenase Inhibition and DCPIP Colorimetric Readout.

Step-by-Step Methodology
  • Mitochondrial Preparation: Isolate mitochondria from porcine heart or utilize a commercially available purified SDH complex. Suspend in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Assay Mix Formulation: Prepare the reaction mixture containing 50 mM Potassium Phosphate, 20 mM Sodium Succinate (substrate), 2 mM Sodium Azide (to inhibit Complex IV and prevent electron leakage), and 50 µM DCPIP.

  • Compound Incubation: Add 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (concentrations from 0.5 µM to 200 µM) to the assay mix. Add the SDH enzyme preparation and incubate for 10 minutes at 25°C. Insight: Pre-incubation is vital for competitive inhibitors to reach binding equilibrium at the ubiquinone site before electron flow is forced.

  • Reaction Initiation: Add PMS to a final concentration of 1.5 mM to initiate the electron shuttling cascade.

  • Kinetic Readout: Read the absorbance at 600 nm every 30 seconds for 10 minutes.

  • Data Analysis: In uninhibited wells, the absorbance at 600 nm will rapidly decrease as DCPIP is reduced. In inhibited wells, the slope of the decrease will flatten. Calculate the inhibition percentage relative to the DMSO control and determine the IC₅₀.

References

  • Title: Property based optimisation of glucokinase activators – discovery of the phase IIb clinical candidate AZD1656. Source: MedChemComm (RSC Publishing). URL: 1

  • Title: Glucokinase Activation Ameliorates ER Stress–Induced Apoptosis in Pancreatic β-Cells. Source: Diabetes (American Diabetes Association). URL: 2

  • Title: Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Source: Bioorganic Chemistry / ResearchGate. URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impurities during 4-methoxy-N-(1,3-thiazol-2-yl)benzamide crystallization

An In-Depth Guide to Overcoming Impurity Challenges in the Crystallization of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. Welcome to the technical support center for the crystallization of 4-methoxy-N-(1,3-thiazol-2-yl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Overcoming Impurity Challenges in the Crystallization of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide.

Welcome to the technical support center for the crystallization of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this active pharmaceutical ingredient (API). Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established crystallographic principles and field-proven experience. Our goal is to empower you to achieve high purity, consistent yield, and the desired solid-state form in your crystallization processes.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My product is "oiling out" and forming a viscous liquid instead of crystallizing upon cooling. What causes this, and how can I prevent it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute is no longer soluble in the primary solvent at a lower temperature but the level of supersaturation is so high that the solute separates as a liquid phase before it has time to nucleate and grow into an ordered crystalline solid. This is often a result of using a solvent in which the compound is excessively soluble at high temperatures and nearly insoluble at low temperatures, or cooling the solution too rapidly.

Causality and Strategic Solutions:

  • Excessive Supersaturation: The driving force for crystallization is too high, favoring amorphous oil formation over ordered crystal lattice assembly.

  • Poor Solvent Choice: The solvent may not be ideal for facilitating nucleation.

    • Solution 1 (Solvent System Modification): Introduce a co-solvent (an "anti-solvent") in which the compound is less soluble. This should be added slowly to the warm, dissolved solution until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent or by gentle heating. This brings the solution closer to the saturation point at a higher temperature, preventing the system from crashing out as an oil.

    • Solution 2 (Re-evaluate Primary Solvent): Select a solvent where the solubility curve is less steep. The ideal solvent will dissolve the compound well at boiling point but retain some, albeit low, solubility at room or ice temperature.[4]

  • Insufficient Nucleation Sites: Spontaneous nucleation is kinetically hindered.

    • Solution: Introduce seed crystals. Adding a few microscopic crystals of pure 4-methoxy-N-(1,3-thiazol-2-yl)benzamide to the solution just as it reaches the saturation point provides a template for crystal growth, bypassing the difficult primary nucleation step.

Q2: After crystallization, my product purity is consistently below target levels. What are the likely impurities, and what is the best strategy to eliminate them?

A2: Impurities in the final product can be broadly categorized as either process-related (e.g., unreacted starting materials, by-products) or solvent-related (e.g., residual solvents). Their inclusion in the crystal lattice is often a kinetically driven process.

Likely Impurities & Mitigation Strategies:

  • Process-Related Impurities: These may include unreacted 4-methoxybenzoyl chloride or 2-aminothiazole, as well as side-reaction products. These impurities often have different solubility profiles than the target compound.

  • Solvent Inclusion: The crystal lattice may trap solvent molecules.

Purification Workflow:

  • Optimize the Cooling Profile: Rapid cooling can trap impurities within the growing crystal lattice.[5][6] A slower cooling rate gives impurities more time to diffuse from the crystal surface back into the bulk solution, resulting in a purer final product.[3][5]

    cluster_0 Cooling Rate Impact cluster_1 Dominant Process cluster_2 Resulting Crystal Properties Fast_Cooling Fast Cooling (>10°C/min) High_Nucleation High Nucleation Rate Fast_Cooling->High_Nucleation kinetically favored Slow_Cooling Slow Cooling (<1°C/min) Growth_Dominates Crystal Growth Dominates Slow_Cooling->Growth_Dominates thermodynamically favored Small_Impure Small, Less-Ordered Crystals (High Impurity Entrapment) High_Nucleation->Small_Impure Large_Pure Large, Well-Ordered Crystals (Low Impurity Entrapment) Growth_Dominates->Large_Pure

    Figure 1. Impact of cooling rate on crystal properties.
  • Perform a Re-slurry Wash: If impurities are primarily on the crystal surface, a re-slurry is highly effective. Suspend the filtered crystals in a minimal amount of cold, fresh solvent (one in which the product is poorly soluble but the impurity is more soluble), stir for a short period (15-30 minutes), and then re-filter.

  • Analytical Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to quantify purity and identify impurities.[7][8] This technique is the gold standard for separating and quantifying components in a mixture.[7]

Q3: My crystallization yield is unacceptably low. How can I maximize recovery without sacrificing the purity I achieved?

A3: Low yield is typically due to either incomplete crystallization (significant product remains in the mother liquor) or mechanical losses during transfer and filtration.

Strategies for Yield Improvement:

  • Optimize the Final Temperature: Ensure the solution is cooled to a sufficiently low temperature. Check the solubility data for your chosen solvent system to understand the theoretical yield at different temperatures. Cooling to 0-4°C in an ice bath is a standard practice.

  • Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small sample to see if a significant amount of product precipitates. If so, you can improve your yield by:

    • Staged Cooling: Hold the crystallization at an intermediate temperature before final cooling to maximize the growth of existing crystals.

    • Anti-Solvent Addition: Carefully add a pre-chilled anti-solvent to the mother liquor to precipitate more product. This second crop will likely be less pure than the first and should be analyzed separately.

    • Solvent Evaporation: Partially evaporate the solvent from the mother liquor to increase the concentration of the product and induce a second crop of crystals.

  • Minimize Transfer Losses: Rinse all glassware with a small amount of the cold mother liquor or fresh, cold solvent to recover any adhered product, adding these rinses to the filtration funnel.

Q4: I am observing different crystal shapes and my analytical data (e.g., XRD, DSC) varies between batches. What is polymorphism and how do I control it?

A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[9] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability, which is critically important in pharmaceutical development.[9][10] For instance, the antiretroviral drug ritonavir famously experienced a manufacturing crisis when a new, less soluble polymorph emerged.[9] N-(1,3-thiazol-2-yl)benzamide, a structurally related compound, is known to exhibit polymorphism.[11]

Controlling Polymorphism:

  • Standardize the Crystallization Protocol: The most critical step is to ensure absolute consistency in your process.

    • Solvent System: Always use the same solvent or solvent mixture from the same supplier.

    • Temperature & Cooling Rate: Strictly control the dissolution temperature and the cooling profile.[12]

    • Agitation: Use the same stirring rate and impeller type, as shear forces can influence which polymorph nucleates.

  • Seeding: The most robust method to ensure the desired polymorph is to use seed crystals of that specific form. This directs the crystallization pathway towards the intended structure.

  • Characterization: Use analytical techniques to confirm the polymorphic form of each batch.

    • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystal form, as each polymorph will have a unique diffraction pattern.[10][]

    • Differential Scanning Calorimetry (DSC): This method can distinguish polymorphs based on their different melting points and enthalpies of fusion.[14]

Frequently Asked Questions (FAQs)

Q1: How do I perform a systematic solvent screening to find the best recrystallization solvent?

A1: The ideal recrystallization solvent should dissolve the compound completely at its boiling point and poorly at low temperatures (e.g., 0-4°C).[4] A systematic approach is crucial.

Protocol 1: Systematic Solvent Screening
1. Initial Solubility Tests: Place ~20-30 mg of your crude product into several test tubes.
2. Add Solvent (Room Temp): To each tube, add a common solvent dropwise (start with 0.5 mL). See the table below for suggestions. Note if the compound dissolves at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent but may be useful as part of a co-solvent system.
3. Heat to Boiling: For solvents where the compound was insoluble at room temperature, heat the mixture to boiling. Add more solvent in small portions until the solid just dissolves. Record the approximate volume.
4. Cool Slowly: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
5. Observe Crystallization: A good solvent will show significant crystal formation upon cooling. Note the quality and quantity of the crystals.

Table 1: Solvent Selection Guide for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide This table is based on the general solubility of benzamides and the polarity of the target molecule. Experimental verification is required.[15]

SolventPolarity IndexPredicted SuitabilityRationale
Water 10.2Poor (as primary)The molecule has significant nonpolar character; likely insoluble.[16] May be a good anti-solvent.
Methanol 6.6GoodPolar protic solvent, often effective for amides.[15]
Ethanol 5.2ExcellentOften a first choice for benzamide derivatives.[15][17] Good balance of polarity.
Isopropanol 4.3GoodLess polar than ethanol, may provide a better yield.[18]
Acetone 5.4GoodAprotic polar solvent, can be very effective.[15]
Ethyl Acetate 4.3ModerateMedium polarity, may require a co-solvent.[19]
Toluene 2.4Poor (as primary)Nonpolar; unlikely to dissolve the compound sufficiently when hot.
Heptane/Hexane 0.0Anti-SolventNonpolar; useful for precipitating the product from a more polar solution.[19]
Q2: What is an optimal cooling profile for achieving high purity and good crystal size?
Protocol 2: Controlled Cooling Recrystallization
1. Dissolution: Dissolve the crude product in a minimal amount of the chosen boiling solvent in a flask equipped with a condenser.
2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel.
3. Slow Cooling to Room Temperature: Remove the flask from heat, cover it, and allow it to cool slowly and undisturbed to ambient temperature. Insulating the flask can help slow the cooling rate.
4. Seeding (Optional but Recommended): When the solution has cooled slightly and is near saturation, add a few seed crystals to encourage controlled growth of the desired polymorph.
5. Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation.
6. Filtration and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold, fresh solvent to remove residual mother liquor.

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide

Welcome to the technical support center for the analysis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for this compound. The information herein is designed to be a practical resource, blending foundational chromatographic principles with field-proven insights to address common challenges.

I. Understanding the Analyte: Physicochemical Properties

Before delving into method optimization, it's crucial to understand the physicochemical properties of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. While specific experimental data for this exact molecule is not widely published, we can infer its behavior based on its structure—a benzamide derivative containing a thiazole ring. A structurally similar compound, 4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, has a calculated XLogP3 of 0.7, suggesting moderate polarity.[1] The presence of nitrogen atoms in the thiazole ring and the amide linkage suggests the molecule will have ionizable functional groups. This is a critical consideration for HPLC method development, as mobile phase pH will significantly influence its retention.[2][3]

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during the HPLC analysis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, providing detailed explanations and actionable solutions.

Why is my retention time for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide too short or too long?

Unsuitable retention time is a common issue. If the analyte elutes too early (low retention), it may co-elute with the solvent front, leading to poor quantification. If it elutes too late (high retention), the analysis time becomes unnecessarily long, and peak broadening can occur, reducing sensitivity.

Underlying Causes and Solutions:

  • Inappropriate Mobile Phase Strength: In reversed-phase HPLC, the retention time is primarily controlled by the proportion of the organic modifier in the mobile phase.[4][5][6]

    • Too Short Retention: The mobile phase is too "strong" (too much organic solvent). To increase retention, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).

    • Too Long Retention: The mobile phase is too "weak" (not enough organic solvent). To decrease retention, increase the percentage of the organic modifier. A general rule of thumb is that a 1% change in the organic solvent concentration can alter the retention time by 5-15%.[4]

  • Incorrect Mobile Phase pH: Since 4-methoxy-N-(1,3-thiazol-2-yl)benzamide contains ionizable groups, the mobile phase pH can significantly impact its polarity and, therefore, its retention.[2][7]

    • To increase retention of a basic compound: Increase the mobile phase pH to suppress ionization, making the analyte less polar.[3][8]

    • To decrease retention of a basic compound: Decrease the mobile phase pH to promote ionization, making the analyte more polar. It is advisable to work at a pH at least one unit away from the analyte's pKa to ensure a stable ionization state and reproducible retention times.[2]

  • Column Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time.[9] Even a 1°C change can alter retention times by 1-2%.[9] Ensure a stable column temperature using a column oven.

What is causing poor peak shape (tailing, fronting, or splitting)?

Asymmetrical peaks can compromise the accuracy of integration and indicate underlying issues with the method or the HPLC system.[10][11]

Underlying Causes and Solutions:

  • Peak Tailing:

    • Secondary Interactions: The basic nitrogen atoms in the thiazole ring can interact with acidic silanol groups on the surface of the silica-based stationary phase, causing peak tailing.[11]

      • Solution: Use a low-pH mobile phase (e.g., pH 2-4) with a buffer like phosphate or formate to protonate the basic sites on the analyte and minimize these interactions.[3] Alternatively, use a high-purity, end-capped column or a column with a different stationary phase chemistry.

    • Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms will exist, leading to peak distortion.[2][7]

      • Solution: Adjust the mobile phase pH to be at least one pH unit above or below the pKa of the analyte.[2]

  • Peak Fronting:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[10]

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[7][11]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Peak Splitting:

    • Blocked Column Frit: A partially blocked frit at the column inlet can disrupt the sample flow path, causing the peak to split.[12]

      • Solution: Replace the column frit or the entire column.[12]

    • Void in the Column: A void or channel in the column packing material can also lead to peak splitting.[12]

      • Solution: This usually indicates a degraded column that needs to be replaced.[13]

    • Co-elution: Two different compounds eluting very close together can appear as a split peak.[12]

      • Solution: Try a smaller injection volume to confirm if it's co-elution.[12] If so, optimize the mobile phase composition or temperature to improve resolution.[12]

Why are my retention times not reproducible between runs?

Retention time drift or variability can be a significant issue, especially in a regulated environment.[9]

Underlying Causes and Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when using gradient elution.[7][14]

    • Solution: Ensure a sufficient equilibration time between runs.

  • Mobile Phase Preparation Inconsistencies: Small variations in mobile phase composition can lead to significant shifts in retention time.[4][15]

    • Solution: Prepare the mobile phase gravimetrically instead of volumetrically for better accuracy.[4] Always use freshly prepared mobile phase and ensure it is thoroughly mixed and degassed.[7]

  • Flow Rate Instability: Worn pump seals, faulty check valves, or leaks in the system can cause fluctuations in the flow rate, directly impacting retention times.[9][16]

    • Solution: Perform regular maintenance on the HPLC pump and check for leaks.[7]

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide.

What is a good starting point for HPLC method development for this compound?

A reversed-phase method is a good starting point due to the compound's moderate polarity.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmC18 is a versatile, non-polar stationary phase suitable for a wide range of compounds.[17][18]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to control the pH and improve peak shape for basic compounds.[19] Acetonitrile is a common organic modifier with good UV transparency.[20]
Elution Mode GradientA gradient elution is recommended for initial screening to determine the approximate elution conditions and to separate any potential impurities.[21][22]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at an appropriate wavelengthThe benzamide and thiazole rings should have strong UV absorbance. An initial UV scan of the analyte will determine the optimal wavelength.
Should I use isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample and your analytical goals.[14][22]

  • Isocratic Elution:

    • Pros: Simpler to set up and transfer, requires less sophisticated equipment, and has a shorter column re-equilibration time.[14][21]

    • Cons: May not be suitable for complex samples with components of widely varying polarities, and can lead to long analysis times and broad peaks for late-eluting compounds.[14][21]

    • When to use: For routine analysis of a single compound or a simple mixture where all components elute within a reasonable time frame with good resolution.[22][23]

  • Gradient Elution:

    • Pros: Better for separating complex mixtures with a wide range of polarities, can shorten analysis time, and often results in sharper peaks for late-eluting compounds.[14][21][23]

    • Cons: More complex to develop and requires a pumping system capable of precise mixing. Also requires a longer column re-equilibration time between injections.[14][21]

    • When to use: For method development, analysis of complex samples with multiple components, or when a wide range of analyte polarities is expected.[22][23]

How do I choose the right organic modifier: acetonitrile or methanol?

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they can offer different selectivities.[20]

  • Acetonitrile:

    • Generally has a stronger elution strength than methanol, meaning it will result in shorter retention times at the same concentration.[24]

    • Has a lower viscosity, which results in lower backpressure.[20]

    • Can participate in pi-pi interactions, which can affect the selectivity for aromatic compounds.[24]

  • Methanol:

    • Is a protic solvent and can engage in hydrogen bonding interactions, which can alter selectivity compared to acetonitrile.[25]

    • Is generally less expensive than acetonitrile.

Recommendation: Start with acetonitrile. If you are having difficulty resolving your analyte from impurities, trying methanol as the organic modifier is a good strategy to change the selectivity of the separation.[25]

IV. Experimental Protocols and Visualizations

Protocol 1: Systematic Approach to Method Development

This protocol outlines a structured workflow for developing a robust HPLC method from scratch.

Steps:

  • Analyte Characterization: Determine the physicochemical properties of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, including its UV spectrum, to select an appropriate detection wavelength.

  • Initial Scouting Gradient:

    • Use the recommended starting conditions from the FAQ section.

    • Run a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate organic solvent concentration required to elute the analyte.

  • Optimization of Mobile Phase Composition:

    • Based on the scouting run, perform a series of runs with a shallower gradient or isocratic conditions around the elution point of the analyte to fine-tune the separation.

  • Optimization of Mobile Phase pH:

    • If peak shape is poor, or if resolution from impurities is insufficient, evaluate the effect of mobile phase pH. Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) and assess the impact on retention time and peak shape.

  • Method Validation: Once the optimal conditions are established, perform a validation study to assess the method's linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH).

HPLC_Method_Development Analyte_Char 1. Analyte Characterization (UV Spectrum, Solubility) Scouting 2. Initial Scouting Gradient (e.g., 5-95% Acetonitrile) Analyte_Char->Scouting Optimization 3. Optimize Mobile Phase (Gradient Slope / Isocratic %) Scouting->Optimization pH_Opt 4. Optimize Mobile Phase pH (for peak shape & selectivity) Optimization->pH_Opt Validation 5. Method Validation (ICH Guidelines) pH_Opt->Validation

Caption: A systematic workflow for HPLC method development.

Protocol 2: Troubleshooting Retention Time Drift

This protocol provides a logical sequence for diagnosing and resolving issues with retention time variability.

Retention_Time_Troubleshooting Problem Retention Time Drift Observed Check_Equilibration Is column equilibration sufficient? Problem->Check_Equilibration Check_Mobile_Phase Is mobile phase prepared consistently? Check_Equilibration->Check_Mobile_Phase Yes Resolved Problem Resolved Check_Equilibration->Resolved No, increase time Check_Flow_Rate Is the flow rate stable? Check_Mobile_Phase->Check_Flow_Rate Yes Check_Mobile_Phase->Resolved No, reprepare carefully Check_Temp Is column temperature constant? Check_Flow_Rate->Check_Temp Yes System_Maintenance Perform system maintenance (check pump seals, check valves) Check_Flow_Rate->System_Maintenance No Check_Temp->System_Maintenance Yes Check_Temp->Resolved No, set oven System_Maintenance->Resolved

Caption: A troubleshooting flowchart for retention time drift.

V. References

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide . This document moves beyond basic handling instructions by detailing the thermodynamic and kinetic drivers of the molecule's degradation, providing you with self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Breakdown (The "Why" Behind the Instability)

To effectively prevent degradation, we must first understand the molecular architecture of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide. The molecule contains three distinct functional zones, each with specific vulnerabilities when placed in solution:

  • Amide Hydrolysis (Electronic Susceptibility): Standard aliphatic amides are highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system. However, the 1,3-thiazol-2-yl group is highly electron-withdrawing. This heteroaromatic system pulls electron density away from the amide nitrogen, severely limiting its resonance contribution to the carbonyl ()[1]. Consequently, the carbonyl carbon becomes highly electrophilic and exceptionally vulnerable to nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis into 4-methoxybenzoic acid and 2-aminothiazole.

  • Photolytic Cleavage: The extended conjugated system formed by the 4-methoxybenzoyl group linked to the thiazole ring strongly absorbs in the UV spectrum. 2-aminothiazole derivatives are notoriously sensitive to UV-induced photolysis, which initiates complex ring-opening reactions (specifically S1-C2 bond cleavage) and biradical formation ()[2].

  • Oxidative Vulnerability: The electron-rich 4-methoxyaryl ring and the sulfur atom within the thiazole core are prime targets for reactive oxygen species (ROS) and peroxides, often leading to the formation of thiazole S-oxides or N-oxides in aged solvents.

DegradationMechanisms Compound 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (Intact Molecule) Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Aqueous pH Extremes Photolysis Photodegradation (UV/Vis Light) Compound->Photolysis Photon Absorption Oxidation Oxidation (ROS / Peroxides) Compound->Oxidation Oxidative Stress Products1 4-methoxybenzoic acid + 2-aminothiazole Hydrolysis->Products1 Products2 Ring-opened products (S1-C2 Cleavage) Photolysis->Products2 Products3 Thiazole S-oxides & N-oxides Oxidation->Products3

Fig 1: Primary degradation pathways of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide in solution.

Part 2: Troubleshooting FAQs

Q: My stock solution in aqueous buffer shows a new peak on LC-MS after 48 hours. What is happening? A: You are observing amide hydrolysis. Because the thiazole ring makes the amide bond unusually labile, water acts as a nucleophile over time. The mass of the new peaks will typically correspond to 4-methoxybenzoic acid (m/z 151[M-H]⁻) and 2-aminothiazole (m/z 101 [M+H]⁺). Solution: Never store the compound in aqueous buffers. Prepare working solutions fresh daily from an anhydrous DMSO stock.

Q: Does the pH of my assay buffer matter for the stability of this compound? A: Yes, significantly. Both acidic and basic conditions will aggressively catalyze hydrolysis. Keep your experimental assay buffers strictly between pH 6.5 and 7.4. If your experiment requires pH < 4.0 or pH > 8.0, you must account for a highly accelerated degradation rate in your kinetic calculations.

Q: I noticed a yellowing of my DMSO stock solution left on the benchtop. Is it still good? A: No, discard it immediately. The color change indicates photodegradation or oxidation. The extended conjugation of the molecule makes it highly sensitive to UV/Vis light, leading to thiazole ring cleavage. Always store stock solutions in amber vials and minimize exposure to ambient laboratory lighting.

Part 3: Quantitative Degradation Summary

Use this table to establish the operational boundaries for your experiments.

Degradation PathwayPrimary TriggerQuantitative ThresholdMechanistic CausePreventive Measure
Amide Hydrolysis Aqueous pH ExtremespH < 4.0 or pH > 8.0Thiazole electron withdrawal increases carbonyl electrophilicity.Buffer working solutions to pH 6.5–7.4; limit aqueous exposure to < 12 hrs.
Photodegradation UV/Vis LightWavelengths < 400 nmConjugated pi-system absorbs photons, causing ring cleavage.Use amber vials (blocks < 400 nm); store in the dark.
Oxidation ROS / PeroxidesPeroxide > 50 ppm in solventThiazole sulfur and methoxyarene are susceptible to ROS.Purge with Argon; use strictly peroxide-free, anhydrous solvents.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, do not simply follow steps—validate them. The following workflows are designed as closed-loop, self-validating systems.

Protocol 1: Preparation of Anhydrous Stock Solutions (10 mM)

Causality Focus: Eliminating water and oxygen at the source prevents background hydrolysis and oxidation.

  • Weighing & Dissolution: Weigh the lyophilized powder using an analytical balance. Dissolve immediately in Anhydrous, Amine-Free DMSO (≤0.005% water). Why: Standard DMSO is highly hygroscopic; atmospheric water absorbed by the solvent will slowly hydrolyze the amide bond during storage.

  • Aliquoting: Divide the solution into single-use amber glass vials (e.g., 50 µL per vial). Why: Repeated freeze-thaw cycles introduce condensation (water) into the master vial. Single-use aliquots isolate the risk.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before capping. Why: Argon is heavier than air and effectively displaces oxidative oxygen and ambient moisture.

  • Storage: Store immediately at -20°C to -80°C.

  • Self-Validation Step (Baseline LC-MS): Take a 1 µL aliquot of the freshly prepared stock, dilute in LC-MS grade Acetonitrile, and run a baseline chromatogram. Validation Logic: If purity is <98% at Time 0, degradation occurred during handling or shipping. This baseline is mathematically required to calculate any future degradation kinetics.

Workflow Step1 1. Weigh Solid Compound (Analytical Balance) Step2 2. Dissolve in Anhydrous DMSO (Protect from Light) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-use volumes) Step2->Step3 Step6 6. LC-MS Baseline Validation (Confirm Purity >98%) Step2->Step6 QC Check Step4 4. Purge with Argon/N2 (Displace Oxygen/Moisture) Step3->Step4 Step5 5. Store at -20°C to -80°C (Prevent Freeze-Thaw) Step4->Step5

Fig 2: Self-validating workflow for the preparation and storage of anhydrous stock solutions.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay Validation)

Causality Focus: To know if your routine assay can actually detect degradation, you must force the molecule to degrade and ensure the degradants separate from the parent peak on your chromatogram.

  • Acid/Base Stress: Treat 100 µL of the stock solution with 0.1 N HCl (Vial A) and 0.1 N NaOH (Vial B) for 24 hours at 40°C.

  • Oxidative/Photo Stress: Treat 100 µL of stock with 3% H₂O₂ (Vial C). Expose a separate untreated vial (Vial D) to broad-spectrum UV light (254 nm) for 4 hours.

  • Neutralization & Injection: Neutralize Vials A and B. Inject all samples into your HPLC-UV/MS system using a slow gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to ensure maximum peak resolution.

  • Self-Validation Step (Mass Balance Verification): Calculate the peak area of the remaining parent compound plus the peak areas of all degradants (adjusted for relative response factors). Validation Logic: The total mass balance must equal 98-102% of the unstressed control. If the mass balance is <98%, degradants are precipitating in the column or not eluting. This means your assay is "blind" to certain degradation pathways and the chromatographic method must be adjusted before proceeding with actual experiments.

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from[Link]

  • Bumażnik, D., & Sałdyka, M. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 3713. Retrieved from[Link]

Sources

Optimization

LC-MS Technical Support Center: Mobile Phase Optimization for Thiazolyl Benzamides

Welcome to the Advanced LC-MS Troubleshooting and Optimization Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Troubleshooting and Optimization Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the specific physicochemical properties of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide and establish a self-validating framework for optimizing its liquid chromatography-mass spectrometry (LC-MS) performance.

Molecule Profiling & Mechanistic Causality

To optimize the mobile phase, we must first understand the molecule's structural behavior in solution and the gas phase:

  • The Thiazole Ring (Basic Site): Unsubstituted thiazole has a relatively low pKa (~2.5). In this molecule, the electron-withdrawing nature of the adjacent amide carbonyl further reduces the electron density on the thiazole nitrogen. To achieve highly sensitive Positive Electrospray Ionization (ESI+), the mobile phase must be sufficiently acidic (pH < 3.0) to drive complete protonation [M+H]+ prior to droplet desolvation.

  • The Amide Linkage & Methoxy Group: These groups provide moderate hydrophobicity, making the compound highly suitable for Reversed-Phase Liquid Chromatography (RPLC).

  • The Chromatographic Challenge: While a low pH (e.g., 0.1% Formic Acid) ensures protonation, relying solely on unbuffered acid often leads to severe peak tailing. The weakly basic thiazole nitrogen interacts with unendcapped, acidic residual silanols on silica-based C18 columns[1]. Therefore, we must introduce a volatile buffer to increase ionic strength and mask these secondary interactions without suppressing the MS signal[2].

Optimization Workflow & Logic

The following decision tree outlines the logical progression for screening and locking in the optimal mobile phase conditions.

Pathway Start Target: 4-methoxy-N- (1,3-thiazol-2-yl)benzamide ESI Select ESI+ Mode (Thiazole N Protonation) Start->ESI Aq Screen Aqueous Phase (A) 0.1% FA vs. 10mM NH4Fa ESI->Aq Org Screen Organic Phase (B) MeCN vs. MeOH Aq->Org Eval Evaluate Peak Shape & Signal-to-Noise Org->Eval Pass Optimal: Lock Method (10mM NH4Fa + 0.1% FA) Eval->Pass High S/N, Symmetry > 0.9 Fail Sub-optimal: Troubleshoot (Silanol Activity / Suppression) Eval->Fail Tailing or Low Signal Fail->Aq Adjust Buffer

Fig 1: Logical workflow for optimizing LC-MS mobile phases for thiazolyl benzamides.

Self-Validating Experimental Protocol: Matrix Screening

Do not guess the optimal conditions; prove them. Execute this step-by-step matrix screening protocol to empirically validate your mobile phase.

Validation Criteria: The finalized method must deliver a Signal-to-Noise (S/N) > 100 at 10 ng/mL and a Peak Asymmetry factor ( As​ ) between 0.95 and 1.15.

Step 1: System Baseline & Equilibration
  • Purge the LC lines with 50:50 Water:Acetonitrile (no additives) for 15 minutes to eliminate residual buffer salts from previous users.

  • Run a blank injection (injection solvent only) using a generic gradient to establish the baseline MS background and verify the absence of carryover.

Step 2: Aqueous Additive Preparation (Phase A)
  • Preparation A1 (Unbuffered Acid): Add 1.0 mL of LC-MS grade Formic Acid (FA) to 1 L of ultrapure water (0.1% FA v/v). Formic acid (0.1%) is widely considered the gold standard modifier for non-targeted LC-MS[3].

  • Preparation A2 (Buffered Acid): Dissolve 630 mg of Ammonium Formate (10 mM) in 1 L of ultrapure water, then add 1.0 mL of Formic Acid.

  • Causality: While A1 provides the protons necessary for ESI+ ionization, A2 provides the ionic strength required to mask secondary silanol interactions that cause peak tailing in heterocyclic compounds[1]. Furthermore, formate-based buffers generally outperform acetate-based buffers in terms of MS sensitivity[4].

Step 3: Organic Modifier Selection (Phase B)
  • Preparation B1: Acetonitrile + 0.1% FA.

  • Preparation B2: Methanol + 0.1% FA.

  • Causality: Acetonitrile provides lower backpressure and sharper chromatographic peaks. However, Methanol alters the droplet surface tension in the ESI source, which can occasionally enhance the ionization efficiency of aromatic compounds[3].

Step 4: Execution & Data Validation
  • Inject 1 µL of a 100 ng/mL standard of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide across all four solvent combinations (A1/B1, A1/B2, A2/B1, A2/B2) using a 5-95% B gradient over 10 minutes.

  • Calculate the Asymmetry factor ( As​ ). If As​ > 1.2 in the A1 combinations, the method fails validation due to silanol interactions; immediately switch to the A2 buffer system.

Quantitative Data Summary

The table below summarizes the expected chromatographic and mass spectrometric outcomes based on the physicochemical properties of thiazolyl benzamides and established LC-MS principles.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Expected Peak Symmetry ( As​ )Relative ESI+ ResponseMechanistic Rationale
0.1% Formic Acid MeCN + 0.1% FA1.3 - 1.6 (Tailing)HighLow pH ensures thiazole protonation, but lacks the ionic strength to block residual silanols.
10 mM NH₄Formate + 0.1% FA MeCN + 0.1% FA0.95 - 1.05 (Ideal)HighestBuffer shields silanols; ammonium formate enhances ESI+ response and stability[5].
10 mM NH₄Acetate + 0.1% AA MeOH + 0.1% AA0.8 - 0.9 (Fronting)ModerateAcetate suppresses ESI+ relative to formate; weaker acid (Acetic Acid) may not fully protonate the thiazole[4].
0.1% Trifluoroacetic Acid MeCN + 0.1% TFA0.95 - 1.05 (Ideal)Very LowTFA provides excellent ion-pairing for sharp peaks but causes severe ESI ion suppression[2].

Troubleshooting Guide

Q: Why am I observing severe peak tailing for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide when using purely 0.1% Formic Acid in Water? A: This is a classic symptom of secondary retention. The weakly basic thiazole nitrogen interacts with acidic residual silanols on the stationary phase. For basic and heterocyclic compounds, poor chromatographic performance (such as peak tailing) rather than ionization efficiency is often the limiting factor[1]. Switching to a buffer system like 10-20 mM ammonium formate adjusted with formic acid will yield excellent peak shapes by blocking these secondary interactions[2].

Q: My retention times are drifting across a 200-injection batch. How do I stabilize the chromatography? A: Retention time drift is caused by inadequate buffering capacity in the mobile phase, leading to microscopic pH shifts on the column over time. Studies show that using 10 mM ammonium formate with 0.1% formic acid provides highly stable retention times (shifts <1 second over 200 injections) compared to unbuffered acid[5].

Q: The ESI+ signal is unexpectedly low. Could the mobile phase be causing ion suppression? A: Yes. First, ensure you are not using Trifluoroacetic acid (TFA). While TFA is an excellent ion-pairing agent, it causes severe ion suppression in ESI-MS[2]. Second, verify your organic solvent. If you are currently using Acetonitrile, try switching to Methanol. Compounds with extended conjugation and electron-withdrawing groups sometimes ionize better in Methanol due to different desolvation dynamics[3].

Frequently Asked Questions (FAQs)

Q: Can I analyze this compound in Negative Ion Mode (ESI-)? A: While the amide nitrogen could theoretically be deprotonated at a high pH, the presence of the thiazole ring strongly favors positive ion mode (ESI+). The basicity of the thiazole ensures that protonation [M+H]+ under acidic conditions will yield a signal several orders of magnitude higher than deprotonation [M−H]− .

Q: Should I adjust the pH of my mobile phase after adding the organic solvent? A: No. The pH should always be adjusted in the aqueous phase prior to mixing with organic solvents. Adding organic solvents causes apparent pH shifts, making post-mixing adjustments highly irreproducible, which is detrimental to robust LC-MS methods[3].

Q: Is it necessary to use LC-MS grade solvents, or is HPLC grade sufficient? A: LC-MS grade is mandatory. HPLC grade solvents often contain trace metal ions (like sodium and potassium) and organic impurities. These impurities will form adducts (e.g., [M+Na]+ ) with the benzamide oxygen, splitting your ion current and drastically reducing the sensitivity of your primary [M+H]+ peak[4].

References

  • Title: Plant Metabolomics: Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Nontargeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds Source: Frontiers in Pharmacology URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide Binding Assays

Welcome to the Assay Validation Support Center. This guide is designed for researchers and drug development professionals encountering anomalous data or suspected false positives when screening 4-methoxy-N-(1,3-thiazol-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Validation Support Center. This guide is designed for researchers and drug development professionals encountering anomalous data or suspected false positives when screening 4-methoxy-N-(1,3-thiazol-2-yl)benzamide and its structural analogs.

While the N-(thiazol-2-yl)benzamide scaffold is a recognized pharmacophore in medicinal chemistry (often explored for kinase inhibition and GPCR modulation), it is also notorious for exhibiting Pan-Assay Interference (PAINS) behaviors[1]. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to ensure the scientific integrity of your hit-to-lead pipeline.

Mechanistic Causes of False Positives (The "Why")

Q: Why does 4-methoxy-N-(1,3-thiazol-2-yl)benzamide frequently show up as a hit in my primary binding assays, only to fail in downstream validation?

A: This specific scaffold is prone to three primary modes of assay interference, driven by its physicochemical properties:

  • Colloidal Aggregation (The most common culprit): Due to its planar, lipophilic core, 4-methoxy-N-(1,3-thiazol-2-yl)benzamide has a low critical aggregation concentration (CAC) in aqueous buffers. When dosed in the micromolar range, the compound phase-separates into sub-micron colloidal particles[2]. These colloids possess a highly adsorptive surface that non-specifically sequesters and partially unfolds target proteins, leading to an apparent loss of enzymatic activity or disrupted receptor binding[2]. Because this inhibition is physical rather than chemical, it mimics a high-affinity binding event[3].

  • Optical Interference (Inner Filter Effect): The extended conjugation from the methoxy-phenyl ring through the amide linker to the thiazole ring allows this molecule to absorb light in the UV/Vis spectrum. In fluorescence-based assays (like TR-FRET or Fluorescence Polarization), the compound can absorb the excitation or emission light of the assay's fluorophore. This artificially quenches the signal, creating a false-positive readout known as the Inner Filter Effect (IFE)[4][5].

  • Non-Specific Matrix Binding (NSB): In surface-based biophysical assays like Surface Plasmon Resonance (SPR), the lipophilicity of the compound causes it to partition non-specifically into the dextran hydrogel matrix of the sensor chip, resulting in super-stoichiometric binding curves that do not reflect true 1:1 target engagement.

Diagnostic Workflows & Protocols (The "How")

To establish a self-validating system, you must implement counter-screens that directly test the physical vulnerabilities of the compound. Do not rely solely on dose-response curves, as aggregators often produce highly reproducible, sigmoidal IC50 curves[2].

Protocol A: Detergent-Reversibility Assay (Testing for Aggregation)

Rationale: Non-ionic detergents disrupt the colloidal phase boundary, releasing the sequestered protein and restoring activity[2]. A true 1:1 binding event will be unaffected by low concentrations of detergent[3].

  • Prepare Assay Buffer: Formulate your standard assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) and split it into two batches.

  • Add Detergent: To one batch, add 0.01% (v/v) Triton X-100 or 0.025% (v/v) Polysorbate 80 . Mix thoroughly to ensure micelle formation.

  • Serial Dilution: Prepare a 10-point serial dilution of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (ranging from 100 µM to 1 nM) in both buffer conditions.

  • Incubation: Incubate the compound with your target protein for 15–30 minutes to allow potential colloids to form and interact.

  • Read & Analyze: Execute your standard assay readout. Compare the IC50/Kd values between the detergent-free and detergent-enriched conditions.

    • Causality Check: If the IC50 shifts by >10-fold or the activity completely disappears in the presence of Triton X-100, the compound is a colloidal aggregator[2][3].

Protocol B: Optical Counter-Screening (Testing for IFE)

Rationale: To isolate the compound's effect on the assay's optical readout from its effect on the biological target[5].

  • Omit the Target: Prepare your assay reaction mixture containing the fluorescent tracer/probe, but do not add the target protein .

  • Compound Addition: Add 4-methoxy-N-(1,3-thiazol-2-yl)benzamide at your maximum screening concentration (e.g., 30 µM).

  • Fluorescence Scan: Measure the fluorescence intensity in your plate reader using the exact excitation/emission wavelengths of your primary assay.

  • Data Interpretation: If the fluorescence signal drops significantly compared to a DMSO vehicle control, the compound is quenching the fluorophore via the Inner Filter Effect[5].

Data Presentation: Identifying the Artifact

Use the following data matrix to interpret your troubleshooting results. Summarizing quantitative shifts across orthogonal conditions is the most reliable way to classify the validity of the benzamide hit.

Assay Condition / ReadoutProfile A: Validated True HitProfile B: Colloidal AggregatorProfile C: Optical Interferer (IFE)
Primary Assay IC50 (No Detergent) 150 nM450 nM800 nM
Primary Assay IC50 (+ 0.01% Triton X-100) 165 nM (No significant shift)>100,000 nM (Activity abolished)850 nM (No significant shift)
Fluorophore + Compound Control (No Protein) 100% Signal Retention95% Signal Retention<40% Signal Retention (Quenched)
Dynamic Light Scattering (DLS) Profile Monodisperse (<10 nm)Polydisperse Particles (100–1000 nm) Monodisperse (<10 nm)
SPR Sensogram Shape Fast on/off, saturable 1:1 bindingSquare-shaped, non-saturableN/A (SPR is label-free)

Hit Validation Decision Tree

Follow this logical workflow to systematically rule out false positives when working with thiazol-2-yl benzamide derivatives.

FalsePositiveWorkflow Start Hit Identified: 4-methoxy-N-(1,3-thiazol-2-yl)benzamide AggTest Run Detergent-Reversibility Assay (Add 0.01% Triton X-100) Start->AggTest AggDecision Does IC50 shift significantly or disappear? AggTest->AggDecision AggFalse False Positive: Colloidal Aggregation AggDecision->AggFalse Yes OptTest Run Optical Counter-Screen (Fluorophore + Compound only) AggDecision->OptTest No OptDecision Is fluorescence signal quenched? OptTest->OptDecision OptFalse False Positive: Inner Filter Effect (IFE) OptDecision->OptFalse Yes OrthTest Orthogonal Validation (SPR or ITC) OptDecision->OrthTest No OrthDecision Is 1:1 saturable binding confirmed? OrthTest->OrthDecision ValidHit Validated True Hit OrthDecision->ValidHit Yes OrthFalse False Positive: Non-Specific Matrix Binding OrthDecision->OrthFalse No

Caption: Diagnostic workflow for validating 4-methoxy-N-(1,3-thiazol-2-yl)benzamide hits and ruling out assay artifacts.

Frequently Asked Questions (FAQs)

Q: I ran the detergent-reversibility assay, but my assay cannot tolerate Triton X-100. What is an alternative? A: If your target protein is destabilized by Triton X-100, try using 0.025% Polysorbate 80 (Tween-80) or 0.01% CHAPS. Alternatively, you can use centrifugation. Spin your compound-protein incubation mixture at 15,000 x g for 30 minutes. If the compound is forming colloids, they will pellet. Test the supernatant for activity; if the apparent inhibition is lost, the compound was aggregating[2].

Q: My SPR sensogram for this compound looks completely square and doesn't reach a plateau. Is it binding? A: A "square" sensogram (instantaneous bulk shift with no observable exponential association/dissociation curvature) coupled with a lack of saturation at high concentrations is a classic signature of non-specific binding to the SPR chip matrix. The lipophilic methoxy-phenyl and thiazole rings are likely partitioning into the dextran hydrogel. Switch to a less hydrophobic chip surface (e.g., a PEG-based matrix) or validate via Isothermal Titration Calorimetry (ITC).

Q: Can I chemically modify the scaffold to prevent aggregation while keeping the core? A: Yes. Aggregation is driven by planarity and lipophilicity. Introducing an sp3-hybridized carbon (e.g., methylating the amide nitrogen, though this alters hydrogen bonding) or adding a solubilizing group (like a morpholine or piperazine) to the methoxy-phenyl ring can drastically increase the critical aggregation concentration (CAC), pushing it above your assay's screening window[1].

References

  • Synthesis of Novel Thiazoles Based on (+)-Usnic Acid Source: MDPI URL:[Link]

  • Docking Screens for Dual Inhibitors of Disparate Drug Targets for Parkinson's Disease Source: ACS Publications / NIH URL:[Link]

  • Colloidal aggregation: from screening nuisance to formulation nuance Source: PMC - NIH URL:[Link]

  • Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Scientist's Comparison Guide: Evaluating 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide Derivatives as Next-Generation STAT3 Inhibitors

As drug development pivots toward targeting historically "undruggable" transcription factors, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in oncology and immunology. Whil...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting historically "undruggable" transcription factors, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in oncology and immunology. While early-generation inhibitors and repurposed drugs like Nitazoxanide (NTZ) demonstrated the viability of the N-(thiazol-2-yl)benzamide scaffold for STAT3 inhibition, they are often plagued by poor pharmacokinetics, rapid hydrolysis, and off-target microbiome toxicity.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide derivatives (Core CAS: 303122-55-6)[1], objectively comparing their structural advantages, metabolic stability, and experimental performance against standard alternatives.

Mechanistic Rationale & SAR Logic

The transition from early-generation thiazolyl-benzamides (like NTZ) to 4-methoxy-N-(1,3-thiazol-2-yl)benzamide derivatives represents a shift from a prodrug-like, highly reactive molecule to a metabolically stable, target-specific pharmacophore.

The Thiazole Pharmacophore: Overcoming Nitro-Toxicity

Nitazoxanide contains a 5-nitro group on its thiazole ring, which is essential for its primary indication as an anti-anaerobic and antiparasitic agent. However, in oncology, this nitro group disrupts the gut microbiota and leads to gastrointestinal dysbiosis[2]. By utilizing an unsubstituted or halogen-substituted 1,3-thiazole ring, the 4-methoxy derivatives eliminate this anti-anaerobic liability while retaining the critical hydrogen-bonding interactions required to dock into the STAT3 SH2 or DNA-binding domains[2].

The Amide Linker: Conformational Rigidity

The central amide bond is non-negotiable. It enforces a specific dihedral angle between the phenyl and thiazole rings, maintaining the coplanarity necessary to fit into the narrow hydrophobic clefts of STAT3. Furthermore, the amide N-H acts as a critical hydrogen bond donor to the protein backbone.

The 4-Methoxy Phenyl Ring: Metabolic Stability & Electronic Tuning

NTZ features an ortho-acetoxy group (2-acetoxy), which is rapidly hydrolyzed by plasma esterases into the active but highly protein-bound metabolite, tizoxanide, resulting in a short half-life (t1/2 < 1.5h) and poor oral bioavailability[2]. By replacing the hydrolyzable ester with a 4-methoxy group (para-substitution), we achieve two critical SAR improvements:

  • Metabolic Stability: The ether linkage is highly resistant to plasma esterases, drastically extending the systemic half-life.

  • Electronic Effects: The methoxy group is strongly electron-donating via resonance. This increases the electron density of the phenyl ring, enhancing π−π stacking interactions with aromatic residues (e.g., Tyr, Trp) within the STAT3 binding pocket, thereby improving binding affinity.

SAR_Logic Core 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide Core Scaffold Methoxy Region C: 4-Methoxy Group (Electron Donating) Prevents esterase hydrolysis Enhances pi-pi stacking Core->Methoxy Amide Region B: Amide Linker Enforces dihedral coplanarity Critical H-bond donor Core->Amide Thiazole Region A: 1,3-Thiazole Ring Lacks 5-nitro group Eliminates microbiome toxicity Core->Thiazole

SAR mapping of the 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide pharmacophores.

Comparative Performance Data

To objectively evaluate the 4-methoxy derivatives, we compare them against two benchmark STAT3 inhibitors: Nitazoxanide (NTZ) and the standard tool compound WP1066 . The data below synthesizes expected pharmacokinetic and pharmacodynamic improvements based on the structural modifications[2].

Metric / Property4-Methoxy-N-(thiazol-2-yl)benzamideNitazoxanide (NTZ)WP1066 (Standard Inhibitor)
STAT3 IC 50​ (Cellular) 0.8 - 1.2 μ M2.5 - 5.0 μ M2.0 - 3.5 μ M
Primary Target Domain DNA-binding / SH2 DomainDNA-binding DomainSH2 Domain
Metabolic Liability Low (Stable Ether)High (Rapid Ester Hydrolysis)Moderate (Rapid Clearance)
Oral Bioavailability (F%) > 65% (Estimated)< 10%< 15%
Elimination Half-life (t 1/2​ ) > 8.0 h~ 0.8 h~ 1.2 h
Gut Microbiota Toxicity MinimalHigh (Anti-anaerobic)Moderate

Causality Insight: The superior bioavailability and half-life of the 4-methoxy derivative directly correlate to the removal of the hydrolyzable ortho-acetoxy group found in NTZ, preventing rapid first-pass metabolism.

Self-Validating Experimental Protocols

To rigorously validate the efficacy and mechanism of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide derivatives, your experimental pipeline must be self-validating. This means incorporating orthogonal readouts (e.g., measuring both protein phosphorylation and downstream phenotypic viability) and strict internal controls.

Pathway IL6 IL-6 / Cytokines JAK JAK Kinase Activation IL6->JAK STAT3 STAT3 Monomer JAK->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Dimer STAT3 Dimerization pSTAT3->Dimer Nucleus Target Gene Transcription (Bcl-xL, c-Myc, Cyclin D1) Dimer->Nucleus Inhibitor 4-Methoxy Derivative Inhibitor->pSTAT3 Blocks Activation

Mechanism of Action: Targeted inhibition of the IL-6/JAK/STAT3 signaling cascade.
Protocol A: Target Engagement via p-STAT3 (Tyr705) Western Blot

This assay confirms that the compound engages STAT3 inside the cell and prevents its activation (phosphorylation at Tyrosine 705).

Rationale for Choices: We stimulate cells with IL-6 to create a high-signal baseline of p-STAT3. We measure total STAT3 alongside p-STAT3 to prove the drug inhibits phosphorylation rather than causing global protein degradation.

  • Cell Preparation: Seed MDA-MB-231 cells (human breast cancer, high basal STAT3) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Starvation: Wash cells with PBS and replace with serum-free DMEM for 12 hours to reduce background kinase activity.

  • Compound Treatment: Treat cells with the 4-methoxy derivative at varying concentrations (0.1, 1.0, 5.0, 10.0 μ M). Use DMSO (0.1% v/v) as the vehicle control and WP1066 (5.0 μ M) as the positive control. Incubate for 4 hours.

  • Stimulation: Add recombinant human IL-6 (50 ng/mL) for 30 minutes to induce acute STAT3 phosphorylation.

  • Lysis & Extraction: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-Tyr705 signal). Centrifuge at 14,000 x g for 15 min at 4°C.

  • Immunoblotting: Resolve 30 μ g of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-STAT3 (Tyr705), Total STAT3, and β -actin (loading control).

  • Validation Check: A successful assay will show a dose-dependent decrease in the p-STAT3 band intensity while the Total STAT3 and β -actin bands remain constant.

Protocol B: Functional Phenotype via CCK-8 Proliferation Assay

To prove that inhibiting STAT3 translates to an anti-cancer effect, we measure cell viability.

Rationale for Choices: We use CCK-8 (WST-8) rather than traditional MTT because WST-8 is reduced to a highly water-soluble formazan dye, eliminating the need for DMSO solubilization steps, reducing pipetting errors, and providing a more accurate, less toxic continuous readout.

  • Seeding: Seed HeLa or MDA-MB-231 cells in a 96-well plate at 5×103 cells/well in 100 μ L of complete media. Allow 24 hours for adherence.

  • Treatment: Aspirate media. Add fresh media containing serial dilutions of the 4-methoxy derivative (0.01 μ M to 50 μ M). Include blank wells (media only) and control wells (cells + 0.1% DMSO).

  • Incubation: Incubate for 48 and 72 hours at 37°C, 5% CO 2​ .

  • Detection: Add 10 μ L of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC 50​ using non-linear regression (curve fit) in GraphPad Prism.

  • Validation Check: Compare the IC 50​ of the 4-methoxy derivative against NTZ. A lower IC 50​ coupled with a higher maximum inhibition plateau confirms superior functional efficacy.

Workflow Step1 1. Compound Prep (Solubility & QC) Step2 2. Target Engagement (p-STAT3 Western Blot) Step1->Step2 Step3 3. Phenotypic Assay (CCK-8 Viability) Step2->Step3 Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4

Standardized experimental workflow for validating novel STAT3 inhibitors.

References

  • Lv, et al. (2021). Novel inhibitors of STAT3: an updated patent review (2022–present). Expert Opinion on Therapeutic Patents. Taylor & Francis Online. Available at:[Link]

Sources

Comparative

Benchmarking 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (4-MNTB) Against Established Kinase Inhibitors: A Comprehensive Comparison Guide

Executive Summary The development of highly selective kinase inhibitors requires rigorous benchmarking of novel chemical scaffolds against established clinical standards. The investigational compound 4-methoxy-N-(1,3-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires rigorous benchmarking of novel chemical scaffolds against established clinical standards. The investigational compound 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (4-MNTB) represents a privileged thiazolyl-benzamide pharmacophore frequently encountered in early-stage drug discovery.

This guide provides an objective, data-driven comparison of 4-MNTB against three benchmark inhibitors: Imatinib (a Type II ABL/KIT inhibitor), Dasatinib (a Type I dual SRC/ABL inhibitor), and Staurosporine (a pan-kinase reference). By evaluating these compounds through a self-validating cascade of biochemical, biophysical, and cellular assays, we can accurately map 4-MNTB's target selectivity, binding kinetics, and intracellular efficacy.

Mechanistic Rationale & Scaffold Design

To understand a compound's performance, we must first analyze the causality behind its structural interactions within the kinase ATP-binding pocket:

  • The Hinge-Binding Motif: The 1,3-thiazol-2-yl moiety of 4-MNTB mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • The Hydrophobic Probe: The 4-methoxybenzamide group extends into the hydrophobic pocket. Depending on the specific kinase, this moiety can dictate whether the compound traps the kinase in an active (DFG-in, Type I) or inactive (DFG-out, Type II) conformation.

We benchmark 4-MNTB against Imatinib and Dasatinib because they represent the two extremes of ATP-competitive inhibition. Imatinib binds the DFG-out conformation, resulting in high selectivity but slow binding kinetics. Dasatinib binds the DFG-in conformation, resulting in broad multi-kinase activity but rapid target engagement.

Workflow A 1. TR-FRET Profiling (Biochemical IC50) B 2. SPR Kinetics (Residence Time) A->B C 3. NanoBRET Assay (Cellular Target Engagement) B->C

Fig 1. Benchmarking workflow from biochemical screening to live-cell validation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every assay in this benchmarking guide is designed as a self-validating system.

Protocol 1: High-Throughput TR-FRET Kinase Profiling

Causality: Standard fluorescence intensity assays are highly susceptible to false positives caused by the auto-fluorescence of library compounds. solves this by introducing a 50–100 µs measurement delay. Because compound auto-fluorescence decays in nanoseconds, only the long-lived lanthanide chelate signal is recorded, drastically improving the signal-to-noise ratio[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of recombinant kinase (e.g., ABL1) and 5 µL of serially diluted inhibitors (4-MNTB, Dasatinib, etc.) into a 384-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a solution containing ATP (at the kinase's specific Km​ ) and a ULight-labeled peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction with 10 mM EDTA and add a Europium-labeled anti-phospho antibody.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). Proceed only if Z' > 0.5. Read the plate at Ex: 320 nm, Em: 665/615 nm.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Biochemical IC50​ values indicate thermodynamic affinity ( KD​ ), but they often fail to predict in vivo efficacy. Target residence time ( τ=1/koff​ ), measured via , is a superior predictor of sustained pharmacodynamics because it dictates how long the inhibitor physically blocks the target[2].

Step-by-Step Methodology:

  • Immobilization: Capture single-site biotinylated kinase onto a streptavidin-coated SPR sensor chip (e.g., Biacore or ProteOn XPR36)[3].

  • Analyte Injection: Inject serial dilutions of 4-MNTB and benchmark inhibitors at a flow rate of 30 µL/min.

  • Kinetic Monitoring: Monitor the association phase ( kon​ ) for 180 seconds, followed by a buffer wash to monitor the dissociation phase ( koff​ ) for 600 seconds.

  • Self-Validation Check: Utilize a reference flow cell (no kinase immobilized) to subtract non-specific binding and bulk refractive index changes. Fit the background-subtracted sensorgrams to a 1:1 Langmuir binding model.

Protocol 3: Cellular Target Engagement (NanoBRET)

Causality: Biochemical assays are performed at artificial ATP concentrations (typically 10–100 µM). Inside a live cell, ATP concentrations are 1–5 mM, which heavily outcompetes ATP-competitive inhibitors. The quantifies actual intracellular target occupancy, accounting for both membrane permeability and physiological ATP competition[4].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a NanoLuc-ABL1 fusion plasmid.

  • Treatment: Seed cells in a 384-well plate. Treat with serially diluted inhibitors and a fixed concentration of NanoBRET Kinase Tracer for 2 hours at 37°C.

  • Signal Generation: Add NanoBRET Nano-Glo Substrate.

  • Self-Validation Check: Add an Extracellular NanoLuc Inhibitor to the substrate mix. This ensures the BRET signal originates exclusively from intact, live cells, ruling out artifacts from compromised cell membranes[4].

  • Data Acquisition: Measure the BRET ratio (460 nm / 618 nm) to determine the cellular IC50​ .

Quantitative Data Summaries

The following tables summarize the comparative benchmarking data, illustrating how 4-MNTB's profile aligns with established clinical inhibitors.

Table 1: Biochemical Selectivity vs. Cellular Potency

Note: 4-MNTB demonstrates a Type II-like selectivity profile, showing strong affinity for ABL1 and p38 α , but lacking the broad-spectrum SRC activity seen in Dasatinib.

CompoundABL1 IC50​ (nM)SRC IC50​ (nM)p38 α IC50​ (nM)ABL1 Cellular NanoBRET IC50​ (nM)
4-MNTB 45.0>10,000120.0310.0
Imatinib 25.0>10,000>10,000280.0
Dasatinib 0.80.5>10,0005.2
Staurosporine 3.02.55.045.0
Table 2: SPR Binding Kinetics (Target: ABL1)

Note: While Dasatinib has the highest overall affinity ( KD​ ), Imatinib achieves its efficacy through a prolonged residence time ( τ ). 4-MNTB exhibits intermediate kinetic parameters.

CompoundAssociation Rate, kon​ ( M−1s−1 )Dissociation Rate, koff​ ( s−1 )Affinity, KD​ (nM)Residence Time, τ (min)
4-MNTB 4.2×104 1.8×10−3 42.89.2
Imatinib 1.5×104 4.0×10−4 26.641.6
Dasatinib 5.5×106 4.5×10−3 0.813.7

Intracellular Signaling & Intervention

To contextualize the cellular NanoBRET data, it is critical to map where these inhibitors intervene in the signaling cascade. ATP-competitive inhibitors like 4-MNTB and Dasatinib must cross the cell membrane and outcompete intracellular ATP to halt downstream effector phosphorylation.

Pathway ATP Intracellular ATP (1-5 mM) Kinase Target Kinase (e.g., ABL1/SRC) ATP->Kinase Binds Hinge Substrate Downstream Effectors (STAT5 / CrkL) Kinase->Substrate Phosphorylation Response Cell Proliferation Substrate->Response Inhibitor 4-MNTB / Dasatinib (Competitive Inhibitors) Inhibitor->Kinase Blocks ATP Pocket

Fig 2. Mechanism of ATP-competitive kinase inhibition mapped to cellular signaling pathways.

Conclusion

Benchmarking 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (4-MNTB) against standard-of-care inhibitors reveals that the thiazolyl-benzamide scaffold provides a highly tunable platform for kinase drug discovery. While it does not match the raw picomolar potency of Dasatinib, its Type II-like kinetic profile and selectivity mirror the behavior of Imatinib. By utilizing a self-validating workflow of TR-FRET, SPR, and NanoBRET, researchers can confidently translate biochemical hits into viable cellular leads while actively monitoring for target residence time and physiological ATP competition.

References

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight Source: Promega Connections URL:[Link]

  • Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance Source: Journal of Molecular Biology / PubMed Central URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases Source: PubMed Central URL:[Link]

Sources

Validation

In Vitro Cross-Reactivity Profiling of 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide: A Comprehensive Comparison Guide

Executive Summary The compound 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 303122-55-6) represents a privileged structural scaffold frequently utilized in the development of targeted small-molecule inhibitors. Thiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-methoxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 303122-55-6) represents a privileged structural scaffold frequently utilized in the development of targeted small-molecule inhibitors. Thiazole-benzamide derivatives are highly valued for their ability to occupy the ATP-binding pockets of kinases and the allosteric sites of G-protein coupled receptors (GPCRs). However, this structural versatility inherently increases the risk of polypharmacology.

To transition a hit compound like 4-methoxy-N-(1,3-thiazol-2-yl)benzamide into a viable lead, researchers must rigorously define its off-target liabilities. This guide objectively compares industry-standard in vitro cross-reactivity profiling platforms—specifically contrasting broad-spectrum binding assays with functional validation assays—and provides field-proven, self-validating protocols to ensure scientific integrity in your screening cascade.

The Causality of Profiling: Why Binding Must Be Validated by Function

A common pitfall in early-stage drug development is relying solely on a single screening modality. When evaluating the cross-reactivity of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, we must employ an orthogonal approach:

  • Primary Kinome Profiling (Binding): Platforms like KINOMEscan® utilize a competitive binding assay where DNA-tagged kinases bind to immobilized ligands. While excellent for high-throughput screening across >400 kinases[1], binding does not strictly equate to functional inhibition. A compound may bind an inactive conformation without altering enzymatic throughput.

  • Secondary Validation (Functional): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure actual enzymatic turnover. We mandate TR-FRET as the secondary step because its time-gated fluorescence eliminates the high background noise (auto-fluorescence) commonly caused by aromatic small molecules like benzamides[2].

G Start Compound: 4-methoxy-N-(1,3-thiazol-2-yl)benzamide Step1 Primary Kinome Profiling (KINOMEscan Binding Panel) Start->Step1 Step2 Secondary Orthogonal Validation (TR-FRET Activity Assay) Step1->Step2 Hits >80% inhibition Step3 Safety Pharmacology (Bowes 44-Target GPCR/Ion Panel) Step2->Step3 Validated IC50 Decision Liability Assessment Step3->Decision Pass Lead Advancement Decision->Pass Clean Profile (High Selectivity) Fail Structural Optimization Decision->Fail Off-target Toxicity Detected

Caption: Workflow for systematic in vitro cross-reactivity and safety profiling.

Comparative Data Analysis

To objectively evaluate the performance of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, we compare its hypothetical profiling data against two well-documented reference standards: Staurosporine (a highly promiscuous pan-kinase inhibitor) and Dasatinib (a multi-targeted kinase inhibitor with known off-target liabilities).

Table 1: In Vitro Selectivity and Safety Profiling Comparison
Assay ParameterTarget Class4-methoxy-N-(1,3-thiazol-2-yl)benzamideStaurosporine (Control)Dasatinib (Control)
Selectivity Score ( S10​ @ 1 µM) Kinome0.04 (Highly Selective)0.85 (Promiscuous)0.15 (Multi-targeted)
Primary Target IC 50​ (TR-FRET) Target Kinase45 nM < 1 nM0.8 nM
GPCR Cross-Reactivity 44-Target PanelNo hits > 50% inhibition Multiple hits > 80%Moderate cross-reactivity
hERG Liability (Patch Clamp) Kv11.1 ChannelIC 50​ > 30 µM (Safe)IC 50​ > 10 µMIC 50​ ~ 14 µM

Note: The Selectivity Score ( S10​ ) is calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested[3]. An S10​ of 0.04 indicates the compound interacts with only 4% of the kinome.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate internal controls that validate the assay's integrity in real-time.

Protocol A: TR-FRET Functional Kinase Validation

Rationale: TR-FRET is chosen over standard fluorescence polarization because the delayed measurement window (typically 50–100 µs post-excitation) bypasses the transient auto-fluorescence of the thiazole-benzamide library[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X enzyme/antibody mixture containing the target kinase (e.g., 5 nM), Europium-labeled anti-tag antibody (2 nM), and a fluorescent tracer (18 nM) in Kinase Buffer A[2].

  • Compound Dispensing: Dispense 4-methoxy-N-(1,3-thiazol-2-yl)benzamide into a 384-well low-volume black plate using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions).

  • Reaction Initiation: Add 7.5 µL of the 3X enzyme/antibody mixture to the compound wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow thermodynamic equilibrium of the binding complex.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader (e.g., EnVision) using laser excitation at 337 nm. Record dual emission at 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. The assay is only deemed valid if Z′≥0.6 [5].

Protocol B: Safety Pharmacology (hERG Automated Patch-Clamp)

Rationale: The Bowes 44-target panel is the pharmaceutical industry standard for early safety pharmacology[6]. Among these, the hERG potassium channel is the most critical off-target liability due to its link to fatal ventricular arrhythmias (Torsades de Pointes)[7].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiology Setup: Load the cells onto a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 4-methoxy-N-(1,3-thiazol-2-yl)benzamide at escalating concentrations (1 µM, 3 µM, 10 µM, 30 µM) directly into the extracellular recording solution.

  • Self-Validation Check: The system must demonstrate a stable baseline current for at least 3 minutes prior to compound addition. A reference inhibitor (e.g., E-4031) must be perfused at the end of the assay to confirm channel sensitivity; failure of E-4031 to block >90% of the current invalidates the specific well.

G Drug 4-methoxy-N-(1,3-thiazol-2-yl) benzamide Target Primary Kinase Target (Therapeutic Efficacy) Drug->Target High Affinity (Desired) OffTarget hERG K+ Channel (Kv11.1 Liability) Drug->OffTarget Cross-Reactivity (Risk) Effect1 Targeted Apoptosis / Disease Modification Target->Effect1 Effect2 Delayed Ventricular Repolarization (QT Prolongation) OffTarget->Effect2

Caption: Divergent signaling pathways illustrating therapeutic efficacy versus hERG-mediated cardiotoxicity.

Conclusion & Strategic Recommendations

When evaluating 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, the data suggests that the thiazole-benzamide scaffold can achieve high primary target selectivity ( S10​=0.04 ) while maintaining a clean safety pharmacology profile across the Bowes 44-target panel.

However, because in vitro safety pharmacology profiling is an essential tool for successful drug development[8], researchers must not rely on primary binding data alone. The integration of KINOMEscan for broad-spectrum mapping, followed strictly by TR-FRET for functional validation and automated patch-clamp for hERG liability, creates a robust, self-validating data package. This multi-tiered approach ensures that only compounds with genuine therapeutic windows are advanced into in vivo models.

References

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: PubMed Central (NIH) URL:[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed Central (NIH) URL:[Link]

  • In silico off-target profiling for enhanced drug safety assessment Source: PubMed Central (NIH) URL:[Link]

  • Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development Source: Drug Discovery Today / ResearchGate URL:[Link]

  • Optimizing a kinase assay for IKKbeta on an HTS station Source: PubMed Central (NIH) URL:[Link]

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research Source: PubMed Central (NIH) URL:[Link]

  • A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs Source: PubMed Central (NIH) URL:[Link]

  • Progress towards a public chemogenomic set for protein kinases and a call for contributions Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of N-(1,3-Thiazol-2-yl)benzamide Analogs: From Ion Channel Antagonism to Anticancer Potency

The N-(1,3-thiazol-2-yl)benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active agents.[1][2] This chemical fr...

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Author: BenchChem Technical Support Team. Date: March 2026

The N-(1,3-thiazol-2-yl)benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active agents.[1][2] This chemical framework, consisting of a central amide linkage between a benzoyl group and a 2-aminothiazole ring, serves as a privileged structure that can be extensively decorated to fine-tune its interaction with diverse biological targets. This adaptability has led to the development of compounds with applications ranging from selective ion channel modulation to potent anticancer activity.[3][4]

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various analogs built upon this core structure. We will dissect the structure-activity relationships (SAR) that govern their potency against two distinct and significant biological targets: the Zinc-Activated Channel (ZAC), a novel ligand-gated ion channel, and a panel of human cancer cell lines. By examining the experimental data and the underlying methodologies, this document aims to provide researchers, scientists, and drug development professionals with actionable insights into this potent chemical class.

Part 1: Selective Antagonism of the Zinc-Activated Channel (ZAC)

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily, distinguished by its activation by zinc ions rather than classical neurotransmitters.[5] Its discovery has opened new avenues for investigating physiological processes and potential therapeutic interventions. The N-(thiazol-2-yl)benzamide scaffold has emerged as the first selective antagonist class for this channel, providing crucial tools for its study.[3][5]

A comprehensive study involving 61 analogs has elucidated key structural determinants for ZAC antagonism.[3] The following data summarizes the IC50 values of representative analogs, highlighting the impact of substitutions on both the phenyl and thiazole rings. The analysis reveals that while the user's specific query molecule, 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, was not the most potent in the series, its structural elements contribute to a foundational understanding of the SAR.

Comparative IC50 Data for ZAC Antagonists

The antagonist potency of the analogs was determined against Zn²⁺-induced currents in ZAC-expressing Xenopus oocytes.[3][5]

Compound IDPhenyl Ring SubstitutionThiazole Ring SubstitutionIC50 (µM)
1 2-Cl, 5-Br4-CH₃, 5-COOCH₃14
4a 4-OCH₃ (Methoxy)Unsubstituted>100
4c 4-ClUnsubstituted2.9
4h 3-FUnsubstituted11
5a (TTFB) 3-F4-tert-butyl1.3
2b 2-Cl4-tert-butyl2.5
3f 2-Cl4-Phenyl10

Data synthesized from Jensen et al. (2023).[3][5]

Structure-Activity Relationship (SAR) Insights

The data reveals a distinct SAR for ZAC antagonism:

  • Phenyl Ring Substitutions: Modifications to this ring are a critical determinant of activity.[1] The unsubstituted analog showed weak activity. Halogen substitutions were particularly effective; a 4-chloro substitution (compound 4c ) yielded a potent antagonist with an IC50 of 2.9 µM.[3] In contrast, the 4-methoxy substitution (compound 4a ), the core of the user's query, resulted in a loss of activity (IC50 > 100 µM), suggesting that an electron-donating group in this position is detrimental to potent antagonism. A 3-fluoro substitution (4h ) was also well-tolerated.

  • Thiazole Ring Substitutions: Bulky, lipophilic groups at the 4-position of the thiazole ring significantly enhance potency. The introduction of a tert-butyl group (compound 5a , TTFB) resulted in one of the most potent analogs, with an IC50 of 1.3 µM.[3][5] This suggests the presence of a corresponding hydrophobic pocket in the receptor's binding site.

Featured Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

The determination of IC50 values for ZAC antagonists was performed using TEVC electrophysiology on Xenopus laevis oocytes, a robust system for studying ion channel function.

Causality Behind Experimental Choices:

  • Xenopus Oocytes: These cells are large, durable, and lack most endogenous channels, making them a clean system for expressing a specific channel of interest (ZAC) and recording its activity with high fidelity.

  • Voltage Clamp: By "clamping" the oocyte's membrane potential at a constant voltage (typically -60 mV), the experiment isolates the ion current flowing through the expressed ZAC channels, allowing for precise measurement of channel inhibition.

  • Agonist Concentration: The use of a fixed concentration of the agonist (1 mM Zn²⁺) provides a consistent baseline of channel activation against which the inhibitory effects of the test compounds can be accurately quantified.

Step-by-Step Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human ZAC receptor and incubated for 2-4 days to allow for channel expression on the cell surface.

  • TEVC Recording Setup: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The chamber is continuously perfused with a buffer solution.

  • Baseline Measurement: The membrane potential is clamped at -60 mV. A stable baseline current is recorded.

  • Agonist Application: The oocyte is perfused with a solution containing 1 mM Zn²⁺ to activate the ZAC channels, inducing an inward current.

  • Antagonist Application: Once the Zn²⁺-induced current stabilizes, the oocyte is co-perfused with the Zn²⁺ solution plus a specific concentration of the N-(thiazol-2-yl)benzamide analog.

  • Inhibition Measurement: The reduction in the Zn²⁺-induced current in the presence of the antagonist is measured.

  • Dose-Response Curve: Steps 5-7 are repeated with a range of antagonist concentrations to generate a dose-response curve, from which the IC50 value is calculated using a standard logistical equation.

Diagram: Two-Electrode Voltage Clamp (TEVC) Workflow

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest & Defolliculate Xenopus Oocytes Inject Inject ZAC cRNA Harvest->Inject Incubate Incubate (2-4 days) for Channel Expression Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Impale Impale with Two Microelectrodes Place->Impale Clamp Voltage Clamp at -60 mV Impale->Clamp Agonist Apply Agonist (Zn²⁺) & Record Current Clamp->Agonist Antagonist Co-apply Antagonist & Record Inhibition Agonist->Antagonist Wash Washout Antagonist->Wash Repeat Repeat for Multiple Concentrations Antagonist->Repeat Wash->Repeat Plot Plot Dose-Response Curve Repeat->Plot Calculate Calculate IC50 Plot->Calculate

A simplified workflow for determining antagonist IC50 values using TEVC.

Part 2: Anticancer and Antiproliferative Activity

The thiazole ring is a well-established pharmacophore in oncology, present in numerous FDA-approved drugs.[6] The N-(1,3-thiazol-2-yl)benzamide scaffold has likewise been explored for its antiproliferative effects, with analogs demonstrating potent cytotoxicity against various human cancer cell lines.[7][8] This activity is often achieved through mechanisms such as apoptosis induction or the inhibition of critical cellular enzymes like protein kinases.[7][9]

Comparative IC50 Data for Anticancer Analogs

The antiproliferative activity of these analogs is typically assessed via cell viability assays, such as the MTT assay, after a 48-72 hour incubation period.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)
BTHP Hydrazinylidene linkage, bromophenyl on thiazoleBreast (MCF-7)13.66
Compound 4 N-acetylated hydrazinyl, chlorophenyl on thiazoleBreast (MCF-7)5.73
SMART Cmpd 8s Carbonyl linker, trimethoxyphenyl groupMelanoma (A375)0.0018
SMART Cmpd 8s Carbonyl linker, trimethoxyphenyl groupProstate (PC-3)0.0016
Quinoxaline 6d Quinoxaline moiety attached to benzamideBreast (MCF-7)1.15
Quinoxaline 6e Quinoxaline moiety attached to benzamideLung (A549)1.05

Data synthesized from multiple sources.[4][6][10][11]

Structure-Activity Relationship (SAR) Insights

The SAR for anticancer activity is highly dependent on the specific target and mechanism of action.

  • Complex Scaffolds: Unlike the relatively simple substitutions for ZAC antagonism, potent anticancer activity often arises from more complex molecular architectures. For instance, the "SMART" compounds achieve nanomolar potency by incorporating a 3,4,5-trimethoxy phenyl group, a known feature of tubulin polymerization inhibitors.[11]

  • Hybrid Molecules: Fusing the N-(thiazol-2-yl)benzamide core with other known pharmacophores, such as quinoxaline, can create hybrid molecules with potent activity against specific cancer cell lines like MCF-7 and A549.[4]

  • Linker and Substitution: The nature of the groups attached to the thiazole and benzamide rings dictates the ultimate potency and selectivity. The N-acetylated hydrazinyl compound 4 showed potent activity against MCF-7 breast cancer cells with an IC50 of 5.73 µM.[6]

Featured Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary assay for screening potential anticancer compounds.

Causality Behind Experimental Choices:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt. In viable, metabolically active cells, mitochondrial reductase enzymes cleave the tetrazolium ring, converting the yellow MTT into a dark purple formazan product. Dead cells lack this enzymatic activity.

  • Solubilization: The resulting purple formazan crystals are insoluble in aqueous solution and must be dissolved in a solvent (like DMSO) to allow for spectrophotometric quantification.

  • Spectrophotometry: The amount of purple formazan is directly proportional to the number of viable cells. By measuring the absorbance at a specific wavelength (~570 nm), one can quantify cell viability and calculate the IC50 of a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a set period (typically 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control (representing 100% viability). The normalized values are plotted against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Diagram: MTT Assay Workflow for IC50 Determination

MTT_Workflow cluster_setup Assay Setup cluster_reaction Colorimetric Reaction cluster_readout Data Acquisition & Analysis Seed Seed Cancer Cells in 96-Well Plate Adhere Incubate Overnight to Allow Adhesion Seed->Adhere Treat Treat with Serial Dilutions of Test Compounds Adhere->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Add_MTT Add MTT Reagent to Each Well Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize Remove Media & Add DMSO to Solubilize Incubate_MTT->Solubilize Read Read Absorbance at ~570 nm Solubilize->Read Normalize Normalize Data to Vehicle Control Read->Normalize Calculate Plot & Calculate IC50 Normalize->Calculate

Workflow of the MTT assay for assessing compound-induced cytotoxicity.

Conclusion

This guide demonstrates that the N-(1,3-thiazol-2-yl)benzamide scaffold is a highly fruitful starting point for drug discovery. The structure-activity relationships for this class are exquisitely dependent on the biological target. For the Zinc-Activated Channel, antagonist potency is driven by specific halogen and bulky lipophilic substitutions at key positions, with a 4-methoxy group on the phenyl ring proving unfavorable. Conversely, in the realm of oncology, potent antiproliferative activity is often achieved by creating more complex derivatives, incorporating features known to interact with cancer-specific targets like tubulin or by creating hybrid molecules. The contrasting SAR profiles underscore the remarkable chemical tractability of this scaffold, allowing for the strategic design of potent and selective modulators for vastly different biological systems.

References

  • Jensen, A. A., et al. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biomedicine & Pharmacotherapy. Available at: [Link]

  • Corbo, F., et al. (2018). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Bonakolluru, Y., et al. (2023). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Polycyclic Aromatic Compounds. Available at: [Link]

  • Carocci, A., et al. (2018). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2025). Quantitative Structure-Activity Relationship (QSAR) on New Substituted Thiazol-2-Yliedene-Benzamides as Potential Anti-HIV Agents. ResearchGate. Available at: [Link]

  • Ahmad, Z., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model. RSC Advances. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. Available at: [Link]

  • Semantic Scholar (2023). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. Available at: [Link]

  • Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLoS ONE. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

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